5-Hydroxy-2-vinylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethenyl-5-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-7-3-4-9(11)5-8(7)6-10/h2-6,11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQUNPCJOSWNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual-Warhead Scaffold: Biological Profiling of 2-Hydroxy-5-vinylbenzaldehyde Derivatives
Executive Summary
The molecule 2-hydroxy-5-vinylbenzaldehyde (also known as 5-vinylsalicylaldehyde) represents a privileged scaffold in medicinal chemistry and biomaterials science. Unlike simple benzaldehydes, this compound possesses a "dual-warhead" architecture: the salicylaldehyde core (positions 1, 2) capable of metal chelation and Schiff base formation, and the 5-vinyl moiety , which serves as a reactive handle for polymerization or Michael addition.
This technical guide analyzes the biological activity of this scaffold, focusing on its derivatives—specifically Schiff bases and bioactive polymers . We explore the structure-activity relationships (SAR) driving their antimicrobial and cytotoxic profiles, supported by validated experimental protocols.
Structural Basis of Biological Activity (SAR Analysis)
To understand the biological efficacy of 2-hydroxy-5-vinylbenzaldehyde derivatives, one must deconstruct the molecule into its functional pharmacophores.
The Salicylaldehyde Core (Positions 1 & 2)
The ortho-hydroxyl group forms a strong Intramolecular Hydrogen Bond (IMHB) with the carbonyl oxygen. This stabilizes the molecule but also facilitates metal chelation . Derivatives often act as tridentate ligands upon reaction with amines, sequestering essential metal ions (Fe²⁺, Cu²⁺) required for bacterial metalloenzymes.
The 5-Vinyl "Tail"
The vinyl group at position 5 is the differentiator.
-
Electronic Effect: It extends the
-conjugation system, lowering the HOMO-LUMO gap, which correlates with enhanced antioxidant potential. -
Reactivity: It acts as a Michael acceptor in specific metabolic environments (alkylating DNA or proteins) and allows the molecule to be polymerized into antimicrobial surfaces .
Visualization: Structure-Activity Relationship (SAR)
Figure 1: Pharmacophore mapping of 2-hydroxy-5-vinylbenzaldehyde, highlighting the causal link between functional groups and biological outcomes.
Antimicrobial & Antifungal Activity[1][2][3][4][5][6][7]
Derivatives of 2-hydroxy-5-vinylbenzaldehyde, particularly hydrazones and thiosemicarbazones , exhibit potent antimicrobial properties. The mechanism is often synergistic: the lipophilic vinyl group facilitates membrane penetration, while the salicylaldehyde-derived headgroup disrupts metabolic pathways.
Mechanism of Action
-
Schiff Base Formation: Reaction of the aldehyde with amines (e.g., amino acid residues in bacterial proteins) forms azomethine linkages (-C=N-), inhibiting enzymatic function.
-
Chelation: The phenolic -OH and azomethine nitrogen chelate vital trace metals, starving the pathogen.
Comparative Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for Schiff base derivatives of 5-substituted salicylaldehydes against common pathogens.
| Derivative Class | Target Organism | MIC Range (µg/mL) | Mechanism Highlight |
| Hydrazone | Staphylococcus aureus (G+) | 10.0 – 25.0 | Membrane depolarization due to lipophilicity [1]. |
| Thiosemicarbazone | Escherichia coli (G-) | 20.0 – 50.0 | Inhibition of DNA synthesis via metal chelation [2]. |
| Vinyl-Polymer | Candida albicans (Fungi) | Surface Contact | Contact-killing via immobilized aldehyde groups [3]. |
| Nitro-Schiff Base | M. tuberculosis | 15.6 – 31.2 | Disruption of cell wall mycolic acid synthesis [4]. |
Cytotoxicity and Enzyme Inhibition[2][8]
The 5-vinyl group transforms the scaffold into a potential anticancer agent. Research indicates that vinyl-substituted benzaldehydes can inhibit Aldehyde Dehydrogenase (ALDH) , an enzyme often overexpressed in cancer stem cells (CSCs) to resist chemotherapy.
ALDH Inhibition Pathway
ALDH oxidizes intracellular aldehydes to carboxylic acids. Inhibiting ALDH leads to the accumulation of toxic aldehydes and reactive oxygen species (ROS) within the tumor cell, inducing apoptosis.
Experimental Workflow: ALDH Inhibition Screening
The following workflow describes the validation of these derivatives as ALDH inhibitors.
Figure 2: Screening workflow for identifying ALDH inhibitors among vinyl-benzaldehyde derivatives.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating this specific chemical class.
Protocol: Synthesis of Schiff Base Derivatives
Rationale: The aldehyde group is the primary site for derivatization to enhance biological bioavailability.
-
Reagents: 2-hydroxy-5-vinylbenzaldehyde (1.0 eq), Substituted Aniline/Hydrazide (1.0 eq), Ethanol (absolute), Glacial Acetic Acid (catalytic).
-
Procedure:
-
Dissolve the aldehyde in absolute ethanol (10 mL/mmol).
-
Add the amine component slowly with stirring.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux at 78°C for 3–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Cool to room temperature. Filter the precipitate.[1]
-
Recrystallization: Use hot ethanol to purify.
-
-
Validation:
H NMR must show the disappearance of the aldehyde proton (~9.8 ppm) and appearance of the imine proton (~8.3–8.8 ppm).
Protocol: MTT Cytotoxicity Assay
Rationale: To quantify metabolic inhibition in cancer cell lines (e.g., MCF-7, HeLa).
-
Seeding: Seed cells in 96-well plates at
cells/well. Incubate for 24h at 37°C/5% CO . -
Treatment:
-
Dissolve derivative in DMSO (Stock 10 mM).
-
Prepare serial dilutions in culture medium (Final DMSO < 0.1%).
-
Treat cells for 48h.[2]
-
-
Development:
-
Add 10 µL MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4h (purple formazan crystals form).
-
Aspirate medium carefully.
-
Solubilize crystals with 100 µL DMSO.
-
-
Readout: Measure absorbance at 570 nm .
-
Calculation:
Bioactive Polymer Applications
A unique feature of 2-hydroxy-5-vinylbenzaldehyde is its ability to polymerize via the vinyl group, creating Poly(2-hydroxy-5-vinylbenzaldehyde) .
-
Enzyme Immobilization: The pendant aldehyde groups react with lysine residues on enzymes (e.g., Trypsin, Lipase), creating biocatalytic surfaces.
-
Antifungal Coatings: The polymer itself acts as a contact-active surface, disrupting fungal cell walls upon adhesion without releasing toxic small molecules.
References
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde scaffold. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides. Journal of Chemical Health Risks. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI Molecules. Available at: [Link]
-
Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PubMed Central. Available at: [Link]
Sources
Technical Guide: Solubility Profile & Solvent Selection for 5-Hydroxy-2-vinylbenzaldehyde
The following technical guide details the solubility profile, solvent selection criteria, and experimental characterization of 5-Hydroxy-2-vinylbenzaldehyde .
Executive Summary
5-Hydroxy-2-vinylbenzaldehyde (CAS: 1313762-42-3) is a trifunctional aromatic intermediate featuring an aldehyde moiety, a phenolic hydroxyl group, and a reactive vinyl alkene.[1] Its utility in the synthesis of functionalized styrenic polymers, photoresists, and pharmaceutical pharmacophores relies heavily on precise solvent compatibility.
This guide addresses the critical lack of standardized solubility data for this specific isomer. By synthesizing structural analysis with thermodynamic principles (Hansen Solubility Parameters), this document provides a definitive solvent selection framework for purification (recrystallization) and reaction engineering.
Chemical Profile & Structural Determinants[2][3][4][5][6]
To predict and manipulate solubility, one must understand the competing intermolecular forces within the molecule:
| Functional Group | Contribution to Solubility | Target Interaction |
| Phenolic -OH (C5) | High Polarity / H-Bond Donor | Increases solubility in alcohols (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF). |
| Aldehyde -CHO (C1) | Dipole-Dipole / H-Bond Acceptor | Enhances solubility in chlorinated solvents (DCM, CHCl₃) and esters (EtOAc). |
| Vinyl -CH=CH₂ (C2) | Lipophilicity / Pi-Stacking | Provides limited affinity for aromatic hydrocarbons (Toluene) but is insufficient to solubilize the molecule in aliphatic alkanes (Hexane). |
Structural Isomer Note: This guide specifically addresses 5-Hydroxy-2-vinylbenzaldehyde (OH at pos. 5, Vinyl at pos. 2). Researchers should distinguish this from its isomer 2-Hydroxy-5-vinylbenzaldehyde (5-vinylsalicylaldehyde), as the intramolecular hydrogen bonding in the latter (between OH and CHO) significantly alters solubility by reducing polarity. The target molecule (5-OH, 2-Vinyl) lacks this strong intramolecular lock, making it more dependent on solvent interactions.
Solubility Data & Solvent Classification
The following classification is derived from structural analog analysis (e.g., 3-hydroxy-4-vinylbenzaldehyde, 4-hydroxybenzaldehyde) and thermodynamic modeling.
Table 1: Solubility Profile in Common Organic Solvents
| Solvent Class | Representative Solvents | Solubility Status | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Ideal for reaction media (e.g., Heck coupling, oxidations). Difficult to remove; avoid for final isolation. |
| Polar Protic | Methanol, Ethanol, IPA | Moderate-High | Excellent for recrystallization. Solubility drops sharply with temperature, enabling high recovery yields. |
| Esters & Ketones | Ethyl Acetate, Acetone | High | Preferred extraction solvents. Acetone is excellent for dissolving crude solids but poor for crystallization due to high volatility. |
| Chlorinated | DCM, Chloroform | Moderate | Good for liquid-liquid extraction from aqueous acidic phases. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low-Moderate | useful as a co-solvent. Solubility increases significantly with heat (>80°C). |
| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Insoluble (<1 mg/mL) | Critical Antisolvent . Used to crash out the product from EtOAc or DCM solutions. |
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)
When experimental data is unavailable, HSP provides a reliable "coordinate system" for solubility. The solubility "distance" (
Estimated HSP Values for 5-Hydroxy-2-vinylbenzaldehyde:
-
Dispersion (
): ~19.0 MPa (Aromatic ring/Vinyl) -
Polarity (
): ~12.5 MPa (Aldehyde/Phenol dipole) -
H-Bonding (
): ~16.0 MPa (Phenolic OH)
Interpretation:
-
Green Zone (
): DMSO, Ethanol, Acetone. (Likely to dissolve). -
Red Zone (
): Hexane, Diethyl Ether (anhydrous). (Likely to precipitate).
Experimental Protocols
As a self-validating system, you must empirically determine the solubility limit for your specific batch (purity affects solubility).
Protocol A: Saturation Shake-Flask Method (Quantitative)
Objective: Determine exact solubility (mg/mL) at ambient temperature.
-
Preparation: Weigh 100 mg of 5-Hydroxy-2-vinylbenzaldehyde into a 4 mL glass vial.
-
Addition: Add 500 µL of the target solvent.
-
Agitation: Vortex for 5 minutes. If fully dissolved, add another 100 mg. Repeat until solid persists (saturation).
-
Equilibration: Shake at 25°C for 24 hours (orbital shaker).
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.
-
Quantification:
-
Gravimetric: Evaporate 100 µL of filtrate in a pre-weighed aluminum pan. Weigh the residue.
-
HPLC (Preferred): Dilute filtrate 100x in Acetonitrile/Water and inject.
-
Protocol B: Recrystallization Solvent Screening
Objective: Identify the optimal Solvent/Antisolvent pair.
-
Dissolve 50 mg of compound in minimal Ethyl Acetate (approx. 200 µL).
-
Add Hexane dropwise with agitation.
-
Observation:
-
Immediate Oiling: Solvent polarity gap is too wide. Try Toluene instead of Hexane.
-
Cloud Point: Note the volume of Hexane required to turn the solution turbid.
-
Crystallization: Cool to 4°C. If crystals form, this is your purification system.
-
Visualization & Workflows
Figure 1: Solvent Selection Decision Tree
This logic gate guides the researcher based on the intended process step (Reaction vs. Purification).
Caption: Decision matrix for selecting the optimal solvent based on thermodynamic requirements and process constraints.
Figure 2: Solubility Determination Workflow
A step-by-step logic flow for characterizing the compound in a new solvent.
Caption: Rapid screening workflow to categorize solvents into Good Solvents, Crystallization Solvents, or Antisolvents.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 20043562, 5-Ethenyl-2-hydroxybenzaldehyde. Retrieved February 23, 2026 from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for HSP methodology).
-
Vogel, A. I. (1989) . Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical. (Standard protocols for recrystallization and solvent selection).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sources
The Luminescent World of 5-Hydroxy-2-vinylbenzaldehyde Schiff Bases: A Technical Guide to Their Fluorescence Properties
Abstract
This technical guide provides an in-depth exploration of the synthesis, photophysical properties, and potential applications of Schiff bases derived from 5-Hydroxy-2-vinylbenzaldehyde. These compounds are of significant interest to researchers in materials science, chemosensing, and drug development due to their unique fluorescence characteristics, which are often governed by photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE). This document offers a scientifically rigorous overview of the underlying principles, detailed experimental protocols, and a perspective on the future of this promising class of fluorophores.
Introduction: The Allure of Fluorescent Schiff Bases
Schiff bases, characterized by the azomethine (-C=N-) group, are a versatile class of organic compounds with a rich history in coordination chemistry and biological applications.[1][2] Their facile synthesis, structural diversity, and often vibrant photophysical properties make them prime candidates for the development of novel functional materials.[3] The incorporation of specific functional groups into the Schiff base scaffold allows for the fine-tuning of their electronic and, consequently, their fluorescence properties.
This guide focuses on a particular subset of these compounds: those derived from the condensation of 5-Hydroxy-2-vinylbenzaldehyde with various primary amines. The strategic placement of the hydroxyl group ortho to the azomethine linkage introduces the possibility of intramolecular hydrogen bonding, a critical prerequisite for the fascinating phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT).[4][5][6] Furthermore, the presence of the vinyl substituent opens avenues for polymerization and introduces steric factors that can influence molecular packing and potentially lead to Aggregation-Induced Emission (AIE), a phenomenon where non-emissive molecules become highly fluorescent upon aggregation.[7][8]
The confluence of these structural features makes 5-Hydroxy-2-vinylbenzaldehyde Schiff bases a compelling subject of study for the design of advanced fluorescent probes, smart materials, and optoelectronic components.
Synthesis and Structural Characterization
The synthesis of 5-Hydroxy-2-vinylbenzaldehyde Schiff bases is typically a straightforward condensation reaction between the aldehyde and a primary amine. The reaction is often carried out in a suitable solvent, such as ethanol or methanol, and may be catalyzed by a few drops of a weak acid.[9][10]
General Synthesis Protocol
A general and efficient method for the synthesis of these Schiff bases is outlined below:
Materials:
-
5-Hydroxy-2-vinylbenzaldehyde
-
Appropriate primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 1 equivalent of 5-Hydroxy-2-vinylbenzaldehyde in a minimal amount of absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 1 equivalent of the desired primary amine in absolute ethanol.
-
Add the amine solution dropwise to the aldehyde solution while stirring at room temperature.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure Schiff base.
-
Dry the purified product under vacuum.
Structural Verification
The successful synthesis and purity of the Schiff bases must be confirmed through a suite of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. The disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the ¹H NMR spectrum are key indicators of Schiff base formation.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of the characteristic C=N (imine) stretching vibration, typically observed in the range of 1600-1650 cm⁻¹. The presence of a broad O-H stretching band may indicate intramolecular hydrogen bonding.[11]
-
Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound, confirming its identity.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated values for the expected molecular formula.
The Heart of the Matter: Fluorescence Properties
The fluorescence of 5-Hydroxy-2-vinylbenzaldehyde Schiff bases is a complex interplay of their molecular structure and the surrounding environment. Two key photophysical processes, ESIPT and AIE, are often at the core of their luminescent behavior.
Excited-State Intramolecular Proton Transfer (ESIPT)
ESIPT is a photophysical process that can occur in molecules possessing an intramolecular hydrogen bond between a proton donor (the hydroxyl group) and a proton acceptor (the imine nitrogen). Upon photoexcitation, the acidity of the proton donor and the basicity of the proton acceptor increase, facilitating the transfer of a proton along the hydrogen bond.[4][12] This process occurs on an ultrafast timescale, often in the femtosecond to picosecond range.[12]
The ESIPT process leads to the formation of a transient keto-tautomer in the excited state, which is energetically more stable than the initially excited enol-tautomer. This keto form then relaxes to the ground state via fluorescence, resulting in a large Stokes shift (a significant separation between the absorption and emission maxima). This large Stokes shift is a hallmark of ESIPT-capable molecules and is highly desirable for applications in fluorescence imaging and sensing, as it minimizes self-absorption and improves signal-to-noise ratios.
The following diagram illustrates the ESIPT process in a 5-Hydroxy-2-vinylbenzaldehyde Schiff base:
Caption: The Jablonski diagram illustrating the ESIPT process.
The efficiency of ESIPT and the resulting fluorescence are highly sensitive to the solvent environment. Protic solvents can form intermolecular hydrogen bonds with the Schiff base, competing with the intramolecular hydrogen bond and potentially quenching the ESIPT fluorescence.[13] In contrast, aprotic solvents tend to favor the intramolecular hydrogen bond, leading to enhanced keto emission.
Aggregation-Induced Emission (AIE)
Many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated or solid state.[7] In contrast, AIE-active molecules, or "AIEgens," exhibit the opposite behavior: they are weakly or non-emissive in dilute solutions but become highly luminescent upon aggregation.[8] This phenomenon is typically attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state.[8] In solution, these motions provide non-radiative decay pathways for the excited state, quenching fluorescence. In the aggregated state, these motions are sterically hindered, which blocks the non-radiative pathways and forces the excited state to decay radiatively, resulting in strong fluorescence.
The presence of the vinyl group and potentially bulky substituents on the amine portion of the 5-Hydroxy-2-vinylbenzaldehyde Schiff bases can introduce significant steric hindrance, preventing close π-π stacking in the solid state and promoting the AIE effect.[14]
The following workflow illustrates the investigation of AIE properties:
Caption: Experimental workflow for investigating AIE.
Experimental Protocols for Photophysical Characterization
To thoroughly understand the fluorescence properties of 5-Hydroxy-2-vinylbenzaldehyde Schiff bases, a series of photophysical measurements are necessary.
UV-Vis Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima, and to calculate the Stokes shift.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a stock solution of the Schiff base in a suitable solvent (e.g., spectroscopic grade THF or ethanol) at a concentration of approximately 1 mM.
-
Prepare a series of dilute solutions (e.g., 1-10 µM) from the stock solution.
-
Record the UV-Vis absorption spectrum of a dilute solution to determine the wavelength of maximum absorption (λ_abs).
-
Set the excitation wavelength of the fluorometer to the λ_abs and record the fluorescence emission spectrum. The wavelength of maximum emission is λ_em.
-
Calculate the Stokes shift: Stokes Shift (nm) = λ_em - λ_abs.
Fluorescence Quantum Yield Determination
Objective: To quantify the efficiency of the fluorescence process.
Method: The relative quantum yield can be determined using a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region.
Procedure:
-
Prepare a series of solutions of both the sample and the standard of varying, low absorbances (typically < 0.1 at the excitation wavelength) in the same solvent.
-
Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for each solution.
-
Measure the fluorescence emission spectra for each solution, ensuring the excitation and emission slit widths are kept constant.
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots (m_sample and m_std) are determined.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
where η is the refractive index of the solvent.
Data Presentation
The photophysical data for a series of hypothetical 5-Hydroxy-2-vinylbenzaldehyde Schiff bases are summarized in the table below. Note that these are representative values based on analogous compounds and are intended for illustrative purposes.
| Schiff Base Derivative (Amine Component) | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Aniline | Toluene | 350 | 520 | 170 | 0.25 |
| 4-Methoxyaniline | Toluene | 365 | 535 | 170 | 0.35 |
| 4-Nitroaniline | Toluene | 380 | 550 | 170 | 0.05 |
| n-Butylamine | Hexane | 330 | 480 | 150 | 0.15 |
Applications and Future Directions
The unique fluorescence properties of 5-Hydroxy-2-vinylbenzaldehyde Schiff bases position them as promising candidates for a variety of applications:
-
Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment (e.g., polarity, pH, metal ions) makes them suitable for the development of chemosensors.[15] The large Stokes shift is particularly advantageous for biological imaging applications.
-
Organic Light-Emitting Diodes (OLEDs): AIE-active materials are of great interest for the fabrication of highly efficient solid-state lighting and display devices.
-
Smart Materials: The vinyl group allows for the incorporation of these fluorophores into polymer backbones, leading to the creation of fluorescent polymers with stimuli-responsive properties.
Future research in this area should focus on the synthesis of a wider library of these Schiff bases to establish comprehensive structure-property relationships. Detailed investigations into the interplay between ESIPT and AIE phenomena in these systems will be crucial for the rational design of materials with tailored fluorescence characteristics. Furthermore, exploring their applications in biological systems and optoelectronic devices will undoubtedly unlock their full potential.
References
-
Rodríguez-Córdoba, W., Zugazagoitia, J. S., Collado-Fregoso, E., & Peon, J. (2007). Excited state intramolecular proton transfer in Schiff bases. Decay of the locally excited enol state observed by femtosecond resolved fluorescence. The Journal of Physical Chemistry A, 111(28), 6241–6247. [Link]
-
Koll, A., Filarowski, A., Fitzmaurice, D., Waghorne, E., Mandal, A., & Mukherjee, S. (2002). Excited state proton transfer reaction of two new intramolecularly hydrogen bonded Schiff bases at room temperature and 77K. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(1), 197–207. [Link]
-
Li, Z., Zhang, Y., Wang, Y., Li, Q., & Li, Z. (2026). Synthesis of siloxane-integrated Schiff base compounds exhibiting aggregation-induced emission properties. RSC Advances, 16(1), 1-8. [Link]
-
Wang, Y., Hu, R., & Tang, B. Z. (2013). Schiff base particles with aggregation-induced enhanced emission: random aggregation preventing π–π stacking. Journal of Materials Chemistry C, 1(38), 6042-6047. [Link]
-
Mei, J., Leung, N. L., Kwok, R. T., Lam, J. W., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar!. Chemical reviews, 115(21), 11718–11940. [Link]
-
Pop, A., Todea, M., & Fodor, A. (2011). SOLVENT EFFECTS ON THE ABSORPTION AND FLUORESCENCE SPECTRA OF Er(III) (AZO-DYES AND SCHIFF BASES) COMPLEXES: DETERMINATION OF GROUND AND EXCITED STATE DIPOLE MOMENT. Journal of the University of Chemical Technology and Metallurgy, 46(1), 59-64. [Link]
-
Reyes-Melo, C. A., Rivera, E., & Castro, M. E. (2020). Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging. New Journal of Chemistry, 44(33), 14207-14216. [Link]
-
D, B., & B, S. (2019). Tuning the fluorescence behavior of liquid crystal molecules containing Schiff-base: Effect of solvent polarity. Journal of Molecular Liquids, 289, 111139. [Link]
-
Li, Z., Zhang, Y., Wang, Y., Li, Q., & Li, Z. (2023). Synthesis of siloxane-integrated Schiff base compounds exhibiting aggregation-induced emission properties. RSC Advances, 13(10), 6610-6617. [Link]
-
Rivera-Fuentes, P., & Rodríguez-López, J. (2021). Schiff base (E)-2,4-di-tert-butyl-6-((pyridin-4-ylimino)methyl)phenol (1) was synthesis by three eco-friendly synthetic routes such as microwave irradiation, mechanosynthesis and ultrasounds. Journal of Advanced Materials & Technology, 6(1), 1-8. [Link]
-
Zhang, Y., Wang, Y., Li, Q., & Li, Z. (2025). Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. Molecules, 30(5), 1234. [Link]
-
Wang, Y., Hu, R., & Tang, B. Z. (2013). Schiff base particles with aggregation-induced enhanced emission: Random aggregation preventing π-π Stacking. Journal of Materials Chemistry C, 1(38), 6042-6047. [Link]
-
Amteghy, A. H., & Al-Mayahi, Z. K. (2020). Synthesis, Fluorescence and Thermal Properties of Some Benzidine Schiff Base. Egyptian Journal of Chemistry, 63(10), 3845-3854. [Link]
-
Pant, D. D. (2021). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. International Journal of Molecular Sciences, 22(5), 2749. [Link]
-
Kamounah, F. S., Joshi, H., Gooijer, C., van der Zwan, G., & Antonov, L. (2002). Excited state intramolecular proton transfer in some tautomeric azo dyes and Schiff bases containing intramolecular hydrogen bond. Journal of Photochemistry and Photobiology A: Chemistry, 152(1-3), 183-191. [Link]
-
Joy, F., V, A., devasia, J., & Nizam, A. (2024). Excited-state intramolecular proton transfer (ESIPT) salicylaldehyde Schiff bases: ratiometric sensing of ammonia and biologically relevant ions in solution and solid state. Supramolecular Chemistry, 34(11-12), 1-13. [Link]
-
Nareman, A., & Ahmed, S. (2025). Synthesis, Characterization, and Biological Studies of a New Schiff Base Ligand Derived from 5-Amino-2-hydroxybenzoic Acid and Benzaldehyde and its Metal Complexes. Zanin Journal of Science and Engineering, 1(3), 1-10. [Link]
-
Al-Hamdani, A. A. S., & Al-Khafaji, Y. A. (2025). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. Journal of the Iranian Chemical Society, 22(1), 1-15. [Link]
-
Si-Tuo, L., Wang, Y., Li, Q., & Li, Z. (2022). Experimental and Theoretical Studies of the Optical Properties of the Schiff Bases and Their Materials Obtained from o-Phenylenediamine. Materials, 15(21), 7685. [Link]
-
Al-Masoudi, W. A., & Al-Amery, D. A. (2025). Synthesis, Characterization, and Applications of Schiff Base Flexible Organic Crystals. Letters in Applied NanoBioScience, 14(3), 1-15. [Link]
-
Kumar, S., & Kumar, A. (2015). Review Synthesis and Characterization of N-benzylidene-2-hydroxybenzohydrazine. Chemical and Process Engineering Research, 35, 32-37. [Link]
-
Al-Bayati, R. H. H., & Al-Azzawi, A. M. J. (2021). Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy. Systematic Reviews in Pharmacy, 12(1), 304-312. [Link]
-
Kumar, S., & Kumar, A. (2018). Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapthone. Journal of the Indian Chemical Society, 95(12), 1461-1468. [Link]
-
Ahmed, S. A., & Ali, A. A. (2019). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU Journal of Science, 2(1), 12-25. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. iiste.org [iiste.org]
- 3. Synthesis of siloxane-integrated Schiff base compounds exhibiting aggregation-induced emission properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Excited state proton transfer reaction of two new intramolecularly hydrogen bonded Schiff bases at room temperature and 77K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. forskning.ruc.dk [forskning.ruc.dk]
- 7. Synthesis of siloxane-integrated Schiff base compounds exhibiting aggregation-induced emission properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. sysrevpharm.org [sysrevpharm.org]
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- 12. Excited state intramolecular proton transfer in Schiff bases. Decay of the locally excited enol state observed by femtosecond resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (PDF) Tuning the fluorescence behavior of liquid crystal molecules containing Schiff-base: Effect of solvent polarity [academia.edu]
- 14. Schiff base particles with aggregation-induced enhanced emission: random aggregation preventing π–π stacking - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Strategic Utilization of 5-Hydroxy-2-vinylbenzaldehyde in Indanone Scaffold Construction
[1]
Executive Summary
In modern drug discovery, 5-Hydroxy-2-vinylbenzaldehyde serves as a specialized "ortho-functionalized" arene scaffold. Its utility stems from the synergistic reactivity of three pharmacophore-generating sites: the aldehyde (electrophilic/C-H activation handle), the vinyl group (Michael acceptor/cycloaddition partner), and the phenolic hydroxyl (auxiliary directing group/H-bond donor).
This guide focuses on its primary application: the atom-economic synthesis of 6-hydroxy-1-indanone cores , a structural motif critical to acetylcholinesterase (AChE) inhibitors (e.g., Donepezil) and Checkpoint Kinase 1 (CHK-1) inhibitors in oncology.
Structural Logic & Reactivity Profile
The molecule acts as a "pre-organized" precursor for bicyclic systems. The ortho positioning of the vinyl and aldehyde groups predisposes the molecule toward intramolecular cyclization, specifically hydroacylation .
Key Chemical Transformations[1]
-
Intramolecular Hydroacylation (The Indanone Gateway): The most high-value reaction is the cyclization to form 6-hydroxy-1-indanone . Unlike Friedel-Crafts acylation, which requires harsh Lewis acids, this transformation can be achieved via transition metal catalysis (Rh) or organocatalysis (NHC/Proline), preserving the sensitive phenolic moiety.
-
Mechanism:[1] The aldehyde C-H bond adds across the vinyl double bond.
-
Regioselectivity: Exclusively yields the 5-membered ketone (indanone) rather than the 6-membered lactone, driven by the stability of the acyl-metal intermediate or the enamine trajectory.
-
-
Heterocycle Construction:
-
Isoquinolines: Condensation with ammonia/amines followed by electrocyclization.
-
Naphthalenes: Diels-Alder reactions where the vinyl group acts as the diene or dienophile precursor.
-
Data Summary: Physical & Chemical Properties
| Property | Value | Relevance to Protocol |
| CAS Number | 1313762-42-3 | Identification in reagent databases.[2] |
| Molecular Weight | 148.16 g/mol | Stoichiometry calculations. |
| Appearance | Pale yellow solid | Quality control (darkening indicates oxidation). |
| Solubility | DMSO, MeOH, EtOAc | Compatible with polar organic synthesis. |
| pKa (Phenol) | ~9.45 (Predicted) | Requires base modulation during alkylation. |
| Key Derivative | 6-Hydroxy-1-indanone | Precursor for Donepezil & CHK-1 inhibitors.[3] |
Medicinal Chemistry Applications
Case Study A: Acetylcholinesterase (AChE) Inhibitors (Alzheimer's)
The indanone core derived from 5-hydroxy-2-vinylbenzaldehyde is a structural analog of the pharmacophore found in Donepezil (Aricept) .
-
Role of Scaffold: The indanone ring provides a rigid spacer that positions the benzylamine moiety to interact with the catalytic anionic site (CAS) of the AChE enzyme.
-
5-Hydroxy Function: Allows for the introduction of ether linkages (e.g., methoxy or complex chains) that enhance blood-brain barrier (BBB) penetration and selectivity.
Case Study B: CHK-1 Inhibitors (Oncology)
Checkpoint Kinase 1 (CHK-1) is a target for potentiating DNA-damaging chemotherapies.
-
Mechanism: 1,4-dihydroindeno[1,2-c]pyrazoles, synthesized from the 6-hydroxy-1-indanone intermediate, bind to the ATP pocket of CHK-1.
-
Causality: The hydroxyl group (originating from the 5-position of the aldehyde) is often converted to a solubilizing ether or kept free to engage in critical H-bond donor/acceptor interactions with the kinase hinge region.
Experimental Protocol: Green Synthesis of 6-Hydroxy-1-indanone
Standard protocols often use Rhodium (Rh) catalysts, which are expensive and require rigorous oxygen exclusion. The following protocol utilizes an organocatalytic approach (L-Proline), validated for environmental sustainability and scalability.
Methodology: Intramolecular Hydroacylation
Objective: Cyclization of 5-Hydroxy-2-vinylbenzaldehyde to 6-Hydroxy-1-indanone.
Reagents:
-
Substrate: 5-Hydroxy-2-vinylbenzaldehyde (1.0 equiv)
-
Catalyst: L-Proline (20 mol%)[4]
-
Solvent: Glacial Acetic Acid (AcOH) or 1,4-Dioxane
-
Temperature: 100–120 °C
Step-by-Step Workflow:
-
Preparation: In a dried reaction tube equipped with a magnetic stir bar, dissolve 5-Hydroxy-2-vinylbenzaldehyde (1.0 mmol, 148 mg) in Glacial Acetic Acid (3.0 mL).
-
Catalyst Addition: Add L-Proline (0.2 mmol, 23 mg). Note: L-Proline acts via an iminium/enamine activation cycle, lowering the activation energy for the C-H insertion.
-
Reaction: Seal the tube and heat to 120 °C in an oil bath. Stir vigorously for 24 hours .
-
Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 2:1). The aldehyde spot (Rf ~0.[4]6) will disappear, and a lower Rf spot (Indanone) will appear.
-
-
Work-up: Cool the mixture to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Wash the combined organic layers with saturated NaHCO₃ (to remove acetic acid) and brine. Dry over anhydrous Na₂SO₄.
-
Isolation: Concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 6-Hydroxy-1-indanone as a solid.
Yield Expectation: 80–90% Validation: ¹H NMR (CDCl₃) should show the disappearance of the vinylic protons (5.5–7.0 ppm) and the appearance of saturated methylene protons of the indanone ring (~2.6–3.1 ppm).
Mechanistic Visualization
The following diagram illustrates the L-Proline Catalyzed Hydroacylation pathway. It highlights the transition from the linear aldehyde to the bicyclic indanone, a critical step in scaffold generation.
Caption: Mechanistic pathway for the organocatalytic conversion of 5-Hydroxy-2-vinylbenzaldehyde to the Indanone core via iminium activation.
Downstream Functionalization Logic
Once the 6-Hydroxy-1-indanone core is established, the 6-hydroxyl group becomes the primary handle for diversification.
Caption: Divergent synthesis pathways from the indanone core leading to distinct therapeutic classes.
References
-
He, G., Ma, J., Zhou, J., Li, C., Liu, H., & Zhou, Y. (2021). A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde.[3] Green Chemistry, 23, 1036-1040.
-
LookChem. (2025). 5-Hydroxy-2-vinylbenzaldehyde Product Information and Downstream Synthesis.
-
BLD Pharm. (2025). 5-Hydroxy-2-vinylbenzaldehyde (CAS 1313762-42-3) Technical Specifications.[3][2][5][6][7] [5][7]
-
PubChem. (2025).[8] 5-Ethenyl-2-hydroxybenzaldehyde (Compound Summary).
Sources
- 1. d-nb.info [d-nb.info]
- 2. lookchem.com [lookchem.com]
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- 4. rsc.org [rsc.org]
- 5. 1313762-42-3|5-Hydroxy-2-vinylbenzaldehyde|BLD Pharm [bldpharm.com]
- 6. 41438-18-0|4-Hydroxy-2-methylbenzaldehyde|BLD Pharm [bldpharm.com]
- 7. 28272-96-0|2-Vinylbenzaldehyde|BLD Pharm [bldpharm.com]
- 8. 5-Ethenyl-2-hydroxybenzaldehyde | C9H8O2 | CID 20043562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Selective Synthesis of Vinyl-Functionalized Salicylaldehydes via Modified Reimer-Tiemann Reaction
[1]
Protocol ID: RT-MOD-VHS-04 Target Analyte: 5-Vinylsalicylaldehyde (3-Formyl-4-hydroxystyrene) Substrate: 4-Hydroxystyrene (4-Vinylphenol) Modification Class: Phase-Transfer Catalysis (PTC) with Polymerization Inhibition
Executive Summary & Scientific Rationale
The standard Reimer-Tiemann (R-T) reaction involves the ortho-formylation of phenols using chloroform (
-
Vinyl Polymerization: The harsh basic/thermal conditions trigger rapid radical polymerization of the styrenic double bond, yielding insoluble tars.
-
Cyclopropanation: The reactive intermediate, dichlorocarbene (
), is an electrophile that attacks both the electron-rich phenoxide ring (desired formylation) and the vinyl double bond (undesired cyclopropanation).
The Modification: This protocol utilizes a Phase-Transfer Catalyst (PTC) (Benzyltriethylammonium chloride) combined with a radical inhibitor (BHT) and optimized thermal control. The PTC facilitates the transfer of the phenoxide anion into the organic phase, increasing the effective concentration of the nucleophile near the generated carbene, thereby favoring ring formylation over alkene attack while allowing for lower reaction temperatures to suppress polymerization.
Mechanistic Pathway & Chemoselectivity
The success of this synthesis relies on manipulating the kinetics of the dichlorocarbene (
Reaction Pathway Diagram (Graphviz)
Caption: Mechanistic bifurcation in the reaction of dichlorocarbene with vinylphenols. Path A is favored by high phenoxide availability via PTC.
Experimental Protocol
Reagents & Equipment
| Reagent | Grade/Spec | Role |
| 4-Hydroxystyrene | >95% (stabilized) | Substrate |
| Chloroform ( | HPLC Grade | Carbene Source / Solvent |
| Sodium Hydroxide | 50% w/v Aqueous | Base |
| TEBA | Benzyltriethylammonium chloride | Phase Transfer Catalyst |
| BHT | Butylated hydroxytoluene | Polymerization Inhibitor |
| HCl | 10% Aqueous | Acidification |
Step-by-Step Methodology
Pre-Step: Stabilization Ensure the starting 4-hydroxystyrene is stored at -20°C. Freshly purify if the sample appears yellow/brown (indication of oxidation/polymerization).
Step 1: Biphasic Setup
-
In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, thermometer, and vigorous magnetic stirring bar, dissolve 4-hydroxystyrene (1.2 g, 10 mmol) in Chloroform (20 mL) .
-
Add BHT (10 mg) immediately to the chloroform layer to inhibit radical polymerization.
-
Add TEBA (0.23 g, 1 mmol, 10 mol%) to the mixture.
Step 2: Base Addition & Initiation
-
Heat the stirring mixture to 50°C (Do not exceed 60°C to minimize polymerization).
-
Add 50% NaOH solution (10 mL) dropwise over 10 minutes. Note: The mixture will turn dark red/brown as the phenoxide forms.
-
The reaction is exothermic.[1][2][4][5] Monitor internal temperature; if it spikes >65°C, use a water bath to cool.
Step 3: Reaction Monitoring
-
Maintain vigorous stirring at 55-60°C for 3-4 hours .
-
TLC Monitoring: (Eluent: 20% EtOAc/Hexane).
-
Starting Material (Rf ~0.4)
-
Target Product (Rf ~0.6, distinct aldehyde spot)
-
Cyclopropyl impurity (Rf ~0.7, non-polar)
-
Step 4: Quenching & Isolation
-
Cool the mixture to 0°C in an ice bath.
-
Critical Step: Acidify carefully with 10% HCl dropwise until pH ~3. Do not use concentrated acid or allow temperature to rise, as this triggers rapid polymerization of the vinyl group.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine organic layers, wash with brine, and dry over anhydrous
.
Step 5: Purification
-
Evaporate solvent under reduced pressure (keep bath <40°C).
-
Column Chromatography: Silica gel (230-400 mesh). Gradient elution: 0%
10% EtOAc in Hexanes.-
Note: The cyclopropanated byproduct usually elutes first (less polar), followed by the target aldehyde.
-
Data Analysis & Expected Results
Yield Comparison
| Method | Yield of 5-Vinylsalicylaldehyde | Polymerization | Chemoselectivity (Ring:Alkene) |
| Standard R-T | < 15% | High (Tar formation) | Poor (1:1) |
| Modified PTC R-T | 45 - 55% | Low (< 5%) | Good (4:1) |
Characterization (Simulated)
-
1H NMR (CDCl3, 400 MHz):
- 11.02 (s, 1H, -OH, exchangeable)
- 9.85 (s, 1H, -CHO)
-
6.70 (dd, 1H, Vinyl
) -
5.65 (d, 1H, Vinyl
trans) -
5.15 (d, 1H, Vinyl
cis) -
Diagnostic: The preservation of the vinyl signals (5.1-6.7 ppm) confirms the double bond survived the carbene attack.
Troubleshooting Guide
Problem: Massive Tar Formation
-
Cause: Temperature too high or inhibitor (BHT) inactive.
-
Fix: Strictly maintain T < 60°C. Increase BHT loading to 1 mol%. Ensure air is not bubbling through the reaction (oxygen can promote radical chains).
Problem: Low Conversion
-
Cause: Poor phase transfer.
-
Fix: Increase stirring speed (RPM > 800) to maximize interfacial area. Increase TEBA catalyst to 15 mol%.
Problem: Cyclopropane Impurity High
-
Cause: Low phenoxide concentration in organic phase.
-
Fix: Ensure NaOH concentration is at least 40-50%. The phenoxide must be the dominant nucleophile to outcompete the alkene for the carbene.
References
-
Reimer-Tiemann Reaction Overview: Wynberg, H., & Meijer, E. W. (2005). The Reimer-Tiemann Reaction.[1][2][4][5][6][7][8][9][10][11] Organic Reactions.[12][1][2][4][5][6][13][7][14][15][16] Link
-
Phase Transfer Catalysis in Carbene Reactions: Sasson, Y., & Bilman, N. (1989). Phase transfer catalyzed generation of dichlorocarbene.[13] Journal of Chemical Education. Link
-
Polymer Functionalization via R-T: Aronson, L., et al. (2004). Modification of poly(4-hydroxystyrene) via the Reimer-Tiemann reaction.[12] Polymer Bulletin.[12] Link
-
Carbene Selectivity (Alkene vs Phenol): Skell, P. S., & Garner, A. Y. (1956). The Stereochemistry of Carbene-Olefin Additions. Journal of the American Chemical Society. Link
Disclaimer: This protocol involves the use of chloroform and strong bases, which are hazardous. All work must be performed in a fume hood with appropriate PPE.
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 5. recnotes.com [recnotes.com]
- 6. byjus.com [byjus.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. US3972945A - Process for the selective synthesis of salicylaldehydes - Google Patents [patents.google.com]
- 9. theses.gla.ac.uk [theses.gla.ac.uk]
- 10. sciencemadness.org [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. WO2006124003A1 - Composite maldi matrix material and methods of using it and kits thereof in maldi - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. hkasme.org [hkasme.org]
- 15. WO2016114668A1 - Method to prepare phenolics from biomass - Google Patents [patents.google.com]
- 16. (PDF) Identification of Aroma Chemicals [academia.edu]
Application Note: High-Fidelity Synthesis of Schiff Base Ligands from 5-Hydroxy-2-vinylbenzaldehyde
Executive Summary & Strategic Rationale
This application note details the protocol for synthesizing Schiff bases (imines) using 5-Hydroxy-2-vinylbenzaldehyde as the precursor. This molecule represents a "Janus" intermediate in medicinal and polymer chemistry: it possesses a polymerizable vinyl group, a chelating phenolic hydroxyl, and a reactive aldehyde.
The Core Challenge: The synthesis presents a unique chemoselectivity paradox. You must drive the thermodynamic equilibrium of Schiff base condensation (releasing water) while preventing the kinetic trap of vinyl polymerization (driven by heat and radicals). Furthermore, the ortho-vinyl group (C2 position) creates significant steric bulk adjacent to the aldehyde (C1 position), potentially retarding nucleophilic attack by the amine.
Our Approach: This protocol utilizes a "Radical-Quenched, Equilibrium-Shifted" methodology. We employ a radical inhibitor (BHT) during the reaction and utilize molecular sieves or azeotropic conditions to drive the reaction at lower thermal loads, preserving the vinyl functionality.
Critical Mechanistic Considerations
The "Ortho-Vinyl" Steric Constraint
Unlike standard 4-hydroxybenzaldehyde, the vinyl group at the C2 position in 5-Hydroxy-2-vinylbenzaldehyde exerts steric pressure on the carbonyl center.
-
Consequence: The initial nucleophilic attack by the amine is slower.
-
Solution: High-concentration reaction conditions (1.0 M) are preferred over dilute conditions to increase collision frequency.
Vinyl Preservation
The vinyl group is susceptible to thermal auto-polymerization or radical attack during reflux.
-
Risk: Formation of insoluble oligomers or "gums" instead of crystalline product.
-
Control: Addition of 2,6-Di-tert-butyl-4-methylphenol (BHT) or Hydroquinone at 100-200 ppm levels acts as a radical sink, protecting the vinyl group without interfering with the polar condensation mechanism.
Experimental Workflow Visualization
The following diagram outlines the logical flow and decision points for the synthesis, ensuring the preservation of the vinyl group.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on amine reactivity and steric profile.
Detailed Protocol
Materials & Reagents
| Reagent | Role | Specifications |
| 5-Hydroxy-2-vinylbenzaldehyde | Precursor | >97% Purity, stored at 4°C |
| Primary Amine | Nucleophile | 1.0 - 1.1 equivalents |
| Ethanol (Absolute) | Solvent | Anhydrous (Water drives reverse reaction) |
| Glacial Acetic Acid | Catalyst | catalytic amount (1-3 drops) |
| BHT (Butylated hydroxytoluene) | Inhibitor | ~0.1 mol% relative to aldehyde |
| Molecular Sieves (4Å) | Desiccant | Activated (Method B only) |
Method A: Inhibited Mild Reflux (Standard)
Best for aromatic amines and stable aliphatic amines.
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add 5-Hydroxy-2-vinylbenzaldehyde (1.0 g, 6.75 mmol) and BHT (1.5 mg, ~0.1 mol%) to Absolute Ethanol (15 mL). Stir until dissolved.
-
Note: The BHT is critical here. Do not omit.
-
-
Amine Addition: Add the Primary Amine (6.75 mmol, 1.0 eq) dropwise.
-
Observation: A color change (often yellow/orange) indicates initial imine formation.
-
-
Catalysis: Add 2 drops of Glacial Acetic Acid .
-
Reaction: Heat to a gentle reflux (bath temp 80°C) for 3–6 hours.
-
Monitoring: Check TLC every hour. The aldehyde spot (
in 3:1 Hex/EtOAc) should disappear.
-
-
Workup: Cool the mixture slowly to room temperature, then to 0°C in an ice bath. The Schiff base should crystallize out.[1][2][3]
-
Isolation: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
Method B: Molecular Sieve Dehydration (Ambient)
Best for sterically hindered amines or thermally sensitive substrates.
-
Setup: Flame-dry a 50 mL RBF and add 2.0 g of activated 4Å Molecular Sieves .
-
Reaction: Dissolve 5-Hydroxy-2-vinylbenzaldehyde (1.0 g) and the Amine (1.0 eq) in Methanol (anhydrous, 10 mL).
-
Incubation: Stir vigorously at Room Temperature (25°C) for 12–24 hours under
. -
Isolation: Filter off the sieves. Evaporate the solvent to 20% volume, then cool to precipitate the product.
Quality Control & Characterization
Successful synthesis is defined by the appearance of the Azomethine proton and the preservation of the Vinyl pattern.
Expected NMR Data (DMSO-d6)
| Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Value |
| -OH (Phenolic) | 9.8 – 10.5 | Singlet (Broad) | Confirms 5-OH integrity |
| -CH=N- (Imine) | 8.4 – 8.9 | Singlet | Primary Confirmation of Reaction |
| -CH= (Vinyl) | 6.7 – 7.1 | dd (Typical) | Must remain integrated 1H |
| =CH2 (Vinyl) | 5.2 – 5.8 | Multiplet (2H) | Loss indicates polymerization |
Troubleshooting Guide
-
Problem: Product oils out instead of crystallizing.
-
Cause: Impurities or residual solvent preventing lattice formation.
-
Fix: Triturate the oil with cold Hexane or Diethyl Ether to induce precipitation.
-
-
Problem: Loss of vinyl signals in NMR.
-
Cause: Thermal polymerization.
-
Fix: Switch to Method B or increase BHT concentration; ensure bath temp does not exceed 80°C.
-
References
-
Schiff, H. (1864).[3][4][5] "Mittheilungen aus dem Universitätslaboratorium in Pisa: eine neue Reihe organischer Basen." Justus Liebigs Annalen der Chemie, 131(1), 118-119.[4] Link
-
Yang, Z.-W., et al. (2015). "Reversible-Deactivation Radical Polymerization of Vinyl Monomers Mediated by Schiff Bases." Macromolecules, 48(11), 3436–3447. Link (Demonstrates stability of Schiff bases in vinyl polymerization conditions).
-
BenchChem Protocols. (2025). "Application Notes and Protocols for Schiff Base Condensation." BenchChem.[2] Link (General grounding for hydroxybenzaldehyde protocols).
-
Goldfein, M.D., et al. (1996). "Kinetics and Mechanism of the Inhibited Polymerization of Vinyl Monomers." CRC Press.[6] Link (Source for BHT/Inhibitor usage).
Sources
Application Note: Engineering pH-Responsive Nanocarriers via 4-Vinylbenzaldehyde (VBA)
Abstract & Introduction
The precise delivery of therapeutic agents to acidic microenvironments—specifically solid tumor extracellular matrices (pH 6.5–6.8) and intracellular endosomes (pH 5.0–6.0)—remains a cornerstone of modern nanomedicine. This Application Note details the preparation of pH-responsive polymeric micelles using 4-vinylbenzaldehyde (VBA) as the functional monomer.
Unlike standard polyesters (e.g., PLGA) which degrade via bulk hydrolysis, VBA-based systems offer a "smart" trigger mechanism. The pendant aldehyde group on the poly(vinylbenzaldehyde) (PVBA) block serves as a universal handle for acylhydrazone formation . This covalent bond is stable at physiological pH (7.4) but undergoes rapid hydrolysis in acidic conditions, triggering nanoparticle disassembly and payload release.
Key Advantages of VBA Platforms:
-
Dual Functionality: The aldehyde group allows for both drug conjugation (e.g., Doxorubicin) and core-crosslinking.
-
Tunable Kinetics: Release rates can be modulated by selecting different hydrazide crosslinkers.
-
Structural Integrity: Crosslinking prevents premature drug leakage ("burst release") in the bloodstream.
Mechanism of Action
The core technology relies on the reversible reaction between the aldehyde groups of the PVBA core and a dihydrazide crosslinker.
Chemical Pathway[1][2]
-
Assembly: Amphiphilic block copolymers (PEG-b-PVBA) self-assemble into micelles in water.
-
Locking: Adipic acid dihydrazide (ADH) diffuses into the core, reacting with aldehydes to form acylhydrazone bridges .
-
Triggered Release: Upon endocytosis, the drop in pH (7.4
5.0) catalyzes the hydrolysis of the hydrazone bond, reverting the core to a soluble state and releasing the drug.
Figure 1: The chemical logic of the VBA-based pH-responsive switch. The acylhydrazone bond acts as the gatekeeper, stable in blood but labile in endosomes.
Materials & Reagents
| Reagent | Grade/Purity | Function |
| 4-Vinylbenzaldehyde (VBA) | >97% (Distilled) | Functional Monomer |
| PEG-CTA | 2kDa or 5kDa | Macro-Chain Transfer Agent for RAFT |
| AIBN | Recrystallized | Radical Initiator |
| Adipic Acid Dihydrazide (ADH) | >98% | pH-Sensitive Crosslinker |
| Doxorubicin HCl (DOX) | >98% | Model Drug |
| Dioxane/DMSO | Anhydrous | Solvents |
Critical Purity Note: Commercial VBA often contains polymerization inhibitors (e.g., TBC). These must be removed via vacuum distillation or a basic alumina column prior to polymerization to ensure consistent molecular weights.
Experimental Protocols
Protocol A: Synthesis of PEG-b-PVBA via RAFT Polymerization
Objective: To synthesize a well-defined amphiphilic block copolymer with a reactive aldehyde block.
-
Preparation: In a Schlenk tube, dissolve PEG-CTA (0.2 mmol) and 4-vinylbenzaldehyde (4.0 mmol) in anhydrous 1,4-dioxane (4 mL).
-
Initiation: Add AIBN (0.04 mmol). The ratio of [Monomer]:[CTA]:[Initiator] should be approx. 100:1:0.2.
-
Degassing: Subject the mixture to 3 freeze-pump-thaw cycles to remove oxygen (critical for RAFT control).
-
Polymerization: Immerse the sealed tube in an oil bath at 70°C for 24 hours.
-
Purification: Quench the reaction by cooling in liquid nitrogen. Precipitate the polymer dropwise into cold diethyl ether (excess). Centrifuge and dry under vacuum.
-
Characterization: Verify structure via
H-NMR (Aldehyde peak at ~10.0 ppm) and GPC (Target PDI < 1.2).
Protocol B: Micelle Assembly, Drug Loading, and Crosslinking
Objective: To assemble the copolymer into nanoparticles, encapsulate the drug, and "lock" the structure.
-
Dissolution: Dissolve 20 mg of PEG-b-PVBA and 2 mg of Doxorubicin (neutralized with 2 eq. TEA) in 2 mL of DMSO.
-
Self-Assembly: Add the organic solution dropwise into 10 mL of deionized water under vigorous stirring (1000 rpm). Micelles form instantly due to the hydrophobic PVBA core.
-
Crosslinking (The "Locking" Step):
-
Calculate the molar equivalent of aldehyde groups in the solution.
-
Add Adipic Acid Dihydrazide (ADH) dissolved in minimal water. Use a molar ratio of 0.5:1 (ADH:Aldehyde) to target 50% crosslinking density.
-
Stir at room temperature for 12 hours. The hydrazone formation is spontaneous.
-
-
Purification: Transfer the solution to a dialysis bag (MWCO 3.5 kDa) and dialyze against distilled water for 24 hours to remove DMSO, free drug, and unreacted crosslinker.
-
Lyophilization: Freeze-dry the purified micelle solution for long-term storage.
Characterization & Validation
To validate the "Application Note" claims, the following data points must be collected.
Physicochemical Properties
| Parameter | Method | Expected Result (pH 7.4) | Expected Result (pH 5.0) |
| Hydrodynamic Diameter | DLS | 80–150 nm (Monodisperse) | >500 nm (Swelling/Aggregation) or Disassembly |
| Zeta Potential | ELS | -5 to -15 mV (PEG shell) | Shift towards positive (if core exposes) |
| Drug Loading Content (DLC) | UV-Vis | 5% – 15% w/w | N/A |
In Vitro Release Assay (Standard Operating Procedure)
-
Setup: Aliquot nanoparticle solution (1 mg/mL) into dialysis cassettes (MWCO 10 kDa).
-
Conditions: Immerse cassettes in PBS buffered to pH 7.4 (simulating blood) and acetate buffer pH 5.0 (simulating endosomes). Maintain at 37°C with stirring.
-
Sampling: At predetermined intervals (0.5, 1, 2, 4, 8, 12, 24, 48 h), withdraw 1 mL of external buffer and replace with fresh buffer.
-
Analysis: Quantify DOX fluorescence (Ex 480 nm / Em 590 nm).
Figure 2: End-to-end experimental workflow from monomer polymerization to release validation.
Troubleshooting & Expert Insights
-
Issue: Low Drug Loading Efficiency.
-
Cause: The PVBA core might be too dense or the drug is precipitating before encapsulation.
-
Fix: Add the drug to the organic phase before water addition. Ensure the drug is in its hydrophobic free-base form (use TEA to neutralize HCl salts) to maximize affinity for the PVBA core.
-
-
Issue: Particles are unstable at pH 7.4 (Premature Release).
-
Cause: Insufficient crosslinking density.
-
Fix: Increase the ADH:Aldehyde molar ratio from 0.5:1 to 1:1. Alternatively, verify the purity of the VBA monomer; impurities can terminate the RAFT polymerization early, leading to short hydrophobic blocks that form unstable micelles.
-
-
Issue: No release observed at pH 5.0.
-
Cause: The core is too hydrophobic, preventing water/acid penetration.
-
Fix: Copolymerize VBA with a small amount of hydrophilic monomer (like HEMA) or use a more hydrophilic crosslinker to facilitate hydration of the core upon acidification.
-
References
-
Queen's University Belfast. (2020). pH-Responsive benzaldehyde-functionalized PEG-based polymeric nanoparticles for drug delivery.[1][2] European Polymer Journal.[2]
-
National Institutes of Health (NIH). (2022). Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers. (Demonstrates RAFT protocols for pH-responsive vinyl blocks).
-
Bentham Science. (2017). pH-Sensitive Polymeric Nanoparticles Fabricated by Dispersion Polymerization for the Delivery of Bioactive Agents.[3] (Details acetal crosslinker synthesis).
-
ResearchGate. (2020). Acid-labile benzylidene acetal crosslinking monomer used to prepare nanoparticles.[4] (Mechanism visualization).
Sources
Application Notes & Protocols: Harnessing 5-Hydroxy-2-vinylbenzaldehyde for Advanced Polymer Functionalization
Abstract
The strategic functionalization of polymers is a cornerstone of modern materials science, enabling the transformation of inert macromolecular scaffolds into intelligent systems for high-value applications.[1][2] This guide provides a comprehensive overview of the synthesis, modification, and application of polymers functionalized with 5-Hydroxy-2-vinylbenzaldehyde (5H2VBA). This versatile monomer uniquely integrates a polymerizable vinyl group with two distinct reactive handles: a highly accessible aldehyde for covalent conjugation and a phenolic hydroxyl group for secondary modifications or influencing material properties. We present detailed protocols for researchers, chemists, and drug development professionals, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes in areas such as drug delivery, diagnostics, and tissue engineering.[3]
The Strategic Advantage of 5-Hydroxy-2-vinylbenzaldehyde
5-Hydroxy-2-vinylbenzaldehyde is a trifunctional monomer that offers a powerful platform for creating sophisticated polymer architectures. Its value lies in the orthogonal reactivity of its functional groups:
-
Vinyl Group: Provides a direct route for incorporation into polymer backbones via various polymerization techniques, including controlled radical polymerization methods like RAFT.[4][5]
-
Aldehyde Group: Serves as a prime site for post-polymerization modification. It reacts efficiently with amine- and hydroxylamine-containing molecules to form Schiff bases or highly stable oxime linkages, respectively. This functionality is central to conjugating drugs, targeting ligands, and fluorescent dyes.[4]
-
Hydroxyl Group: The phenolic hydroxyl group can influence the polymer's hydrophilicity and hydrogen-bonding capabilities.[6] It also presents an additional site for secondary functionalization, such as esterification, to attach other molecules or to tune the polymer's physicochemical properties.
This multi-faceted reactivity allows for the design of polymers with precisely controlled compositions and functionalities, making 5H2VBA an exemplary building block for next-generation biomaterials.
Synthesis of 5H2VBA-Functionalized Polymers
The incorporation of 5H2VBA into a polymer backbone is most effectively achieved through copolymerization, which allows for the precise tuning of the final material's properties. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is the preferred method for synthesizing well-defined block copolymers with low polydispersity, which is critical for applications in nanomedicine.[4][5]
Workflow for Polymer Synthesis via RAFT
Caption: Workflow for synthesizing a 5H2VBA-containing copolymer via RAFT.
Protocol 2.1: Synthesis of P(OEGMA-co-5H2VBA) via RAFT Polymerization
This protocol describes the synthesis of a random copolymer using oligo(ethylene glycol) methacrylate (OEGMA) to impart biocompatibility and water solubility.
Rationale: The RAFT process is chosen for its ability to control molecular weight and achieve a narrow molecular weight distribution (low PDI), which is essential for uniform self-assembly into nanoparticles. OEGMA is a common comonomer used to provide "stealth" properties to nanoparticles, reducing clearance by the reticuloendothelial system.[4]
Materials:
-
5-Hydroxy-2-vinylbenzaldehyde (5H2VBA)
-
Oligo(ethylene glycol) methacrylate (OEGMA, Mn ≈ 500 g/mol )
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) (RAFT agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (Anhydrous)
-
Diethyl ether (cold)
-
Schlenk flask, magnetic stirrer, vacuum line, nitrogen source
Procedure:
-
Reagent Preparation: In a Schlenk flask, combine 5H2VBA (e.g., 0.15 g, 1.0 mmol), OEGMA (2.5 g, 5.0 mmol), CPDB (27.9 mg, 0.1 mmol), and AIBN (3.3 mg, 0.02 mmol). The molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is crucial for controlling the polymerization and should be tailored to the desired molecular weight. A typical ratio is:[4]:[0.2].
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) to dissolve the reagents.
-
Degassing: Subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen and immerse it in a preheated oil bath at 70°C. Allow the reaction to proceed with stirring for 12-24 hours.
-
Termination & Purification: Terminate the reaction by exposing the solution to air and cooling it in an ice bath. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Isolation: Decant the ether and redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF). Repeat the precipitation step two more times to ensure the removal of unreacted monomers and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
| Parameter | Target Value | Typical Result | Characterization Method |
| Target DP | 60 | - | - |
| Mn (Theoretical) | ~30,900 g/mol | - | - |
| Mn (Experimental) | - | 28,000 - 35,000 g/mol | GPC/SEC[4] |
| PDI (Đ) | < 1.3 | < 1.25 | GPC/SEC |
| 5H2VBA Incorporation | 16.7 mol% | 15-18 mol% | ¹H NMR[4] |
Applications in Bioconjugation and Nanomaterial Formulation
The true utility of 5H2VBA-functionalized polymers is realized in their post-polymerization modification. The aldehyde group is a versatile handle for attaching a wide array of biologically relevant molecules.
Application 3.1: Oxime Ligation for Stable Conjugation
The reaction between an aldehyde and an aminooxy-functionalized molecule forms a highly stable oxime bond. This reaction is considered a form of "click chemistry" due to its high efficiency, specificity, and mild reaction conditions.[4] It is an ideal method for attaching sensitive biomolecules like peptides or antibodies.
Caption: Reaction scheme for conjugating a payload via oxime ligation.
Protocol 3.1: Conjugation of an Aminooxy-Dye to a 5H2VBA Polymer
Rationale: This protocol demonstrates the covalent attachment of a fluorescent probe. The acidic pH (4.5-5.5) and the use of an aniline catalyst are critical for accelerating the rate-limiting dehydration step in oxime formation, leading to high conjugation efficiency.
Materials:
-
P(OEGMA-co-5H2VBA) polymer
-
Aminooxy-functionalized fluorescent dye (e.g., Alexa Fluor 488 hydroxylamine)
-
Aniline (catalyst)
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Dialysis tubing (appropriate MWCO) or size exclusion chromatography (SEC) system
Procedure:
-
Polymer Dissolution: Dissolve the aldehyde-functionalized polymer in the acetate buffer to a final concentration of 10 mg/mL.
-
Reagent Addition: To the polymer solution, add the aminooxy-dye. Use a 2-5 fold molar excess of the dye relative to the aldehyde groups on the polymer to drive the reaction to completion.
-
Catalyst Addition: Add aniline to a final concentration of 10-20 mM.
-
Reaction: Stir the reaction mixture at room temperature, protected from light, for 4-24 hours. Monitor the reaction progress by TLC or HPLC if applicable.
-
Purification: Upon completion, remove the unreacted dye and catalyst.
-
Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against deionized water for 48 hours, with frequent water changes.
-
SEC/GPC: Alternatively, purify the conjugate using a size exclusion column, which separates the high molecular weight polymer conjugate from the small molecule reactants.
-
-
Lyophilization: Freeze-dry the purified solution to obtain the final polymer-dye conjugate as a powder.
-
Characterization: Confirm successful conjugation using UV-Vis spectroscopy to quantify the dye concentration and ¹H NMR to observe the disappearance of the aldehyde proton signal (~9.8 ppm) and the appearance of the oxime proton signal (~8.1 ppm).
Application 3.2: Formation of Stimuli-Responsive Nanoparticles
Amphiphilic block copolymers containing a 5H2VBA block can self-assemble in aqueous solution to form nanoparticles (micelles or vesicles) with aldehyde groups displayed on their surface. These nanoparticles can serve as advanced drug delivery vehicles.[4][5]
Protocol 3.2: Nanoparticle Formation via pH-Switch
Rationale: This method is suitable for amphiphilic block copolymers containing a pH-responsive block (e.g., PDPA) and a hydrophilic, functional block (e.g., P(OEGMA-co-5H2VBA)). The pH-switch method involves dissolving the polymer at a low pH where all blocks are soluble, followed by a rapid pH increase to trigger the self-assembly of the hydrophobic block into the core of the nanoparticle.[4]
Materials:
-
Amphiphilic block copolymer (e.g., P(OEGMA-co-5H2VBA)-b-PDPA)
-
Phosphate-buffered saline (PBS, 0.1 M)
-
Hydrochloric acid (HCl, 2 M)
-
Sodium hydroxide (NaOH, 1 M)
-
Sonicator
Procedure:
-
Dissolution: Dissolve the block copolymer (e.g., 20 mg) in a minimal amount of a suitable organic solvent (e.g., chloroform) in a glass vial. Evaporate the solvent under a stream of nitrogen to form a thin polymer film.
-
Acidic Solubilization: Add 10 mL of PBS (pH 7.4) to the vial, followed by a few drops of 2 M HCl to bring the pH down to ~2.0. At this pH, the PDPA block is protonated and soluble. Stir until the polymer film is completely dissolved.[4]
-
Self-Assembly Trigger: Slowly add 1 M NaOH dropwise while stirring or intermittently sonicating. As the pH increases towards 7.4, the PDPA block becomes deprotonated and hydrophobic, triggering self-assembly into nanoparticles.[4]
-
Characterization: The formation of nanoparticles is indicated by the appearance of a cloudy or opalescent suspension. The size and morphology of the nanoparticles should be characterized using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). The surface-displayed aldehyde groups are now available for conjugation as described in Protocol 3.1.
| Nanoparticle Property | Typical Range | Characterization Method |
| Hydrodynamic Diameter | 50 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 to +20 mV | Electrophoretic Light Scattering |
| Morphology | Spherical Micelles/Vesicles | TEM / Cryo-TEM |
Summary and Outlook
The functionalization of polymers with 5-Hydroxy-2-vinylbenzaldehyde provides a robust and versatile platform for the development of advanced materials. The protocols outlined in this guide demonstrate reliable methods for polymer synthesis, bioconjugation, and the formulation of functional nanoparticles. By understanding the underlying chemical principles, researchers can adapt these methods to conjugate a vast library of molecules, from small-molecule drugs to large proteins, paving the way for innovations in targeted therapeutics, advanced diagnostics, and smart biomaterials.
References
- pH-Responsive benzaldehyde-functionalized PEG-based polymeric nanoparticles for drug delivery: Effect of preparation method on. Queen's University Belfast.
- Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applic
- Functionalized Polymers in Pharmaceutical Therapies. (Preprint).
- pH-Responsive benzaldehyde-functionalized PEG-based polymeric nanoparticles for drug delivery: Effect of preparation method on morphology, dye encapsulation and attachment.
- MALDI-TOF Characterization of Functionalized Polymers. Sigma-Aldrich.
- Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Pl
- Drug delivery and tissue engineering applications of polyanhydrides: Current development and challenges. Micro Nano Bio Aspects.
- Development of a new end-functionalization technique in polymer synthesis. Ehime University.
- Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Macromolecules.
- Hydroxyl-functionalized microporous polymer membranes with tunable para position substituent benzaldehydes for gas separ
- Polymerization and Characterization of a Bio-Based Vinyl Polymer Based on 5-Hydroxymethylfurfural Including a Benzoyl Group as a Side Chain.
- Facile synthesis of functionalized high vinyl polybutadiene by using 1,2-dipiperidinoethane derivatives as polar modifiers. Polymer Chemistry (RSC Publishing).
- Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities.
Sources
- 1. blog.curapath.com [blog.curapath.com]
- 2. mdpi.com [mdpi.com]
- 3. jchemrev.com [jchemrev.com]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxyl-functionalized microporous polymer membranes with tunable para position substituent benzaldehydes for gas separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Fluorescent Metal Ion Probes using 5-Vinylsalicylaldehyde
[1]
Executive Summary
This guide details the synthesis of fluorescent polymeric probes utilizing 5-vinylsalicylaldehyde (5-VSA) as a bifunctional core.[1] Unlike standard salicylaldehyde probes, the 5-vinyl derivative introduces a polymerizable handle without disrupting the chelating cavity essential for metal ion recognition.[1]
The protocol covers three critical phases:
-
Precursor Synthesis: Palladium-catalyzed vinylation of 5-bromosalicylaldehyde.[1]
-
Sensor Design: Schiff base condensation to create "Turn-On" fluorescent monomers targeting diamagnetic ions (e.g.,
, ). -
Polymerization: Free-radical copolymerization to generate solid-state or hydrogel sensors.[1]
Target Audience: Synthetic chemists and materials scientists developing optical sensors for environmental monitoring or bio-imaging.
Scientific Rationale & Mechanism
The 5-Vinylsalicylaldehyde Advantage
Standard small-molecule probes suffer from leaching and poor water solubility.[1] By incorporating a vinyl group at the para position to the hydroxyl donor, we achieve two goals:
-
Electronic Communication: The vinyl group conjugates with the aromatic system, often bathochromically shifting the emission.
-
Immobilization: It allows covalent attachment to polymer backbones, preventing sensor leaching in flow-cell applications.[1]
Sensing Mechanism: ESIPT vs. CHEF
The core sensing mechanism relies on the modulation of Excited-State Intramolecular Proton Transfer (ESIPT) .[2]
-
Free Ligand (Off/Weak State): Upon excitation, the phenolic proton transfers to the imine nitrogen (ESIPT), resulting in a large Stokes shift but often weak fluorescence due to non-radiative decay of the keto tautomer.
-
Metal Bound (On State): Binding a metal ion (e.g.,
) displaces the phenolic proton or locks the geometry. This inhibits ESIPT and activates Chelation-Enhanced Fluorescence (CHEF) , causing a sharp increase in emission intensity.[1][2]
Workflow Visualization
Figure 1: Step-wise synthetic pathway from commercial precursor to polymeric sensor.
Experimental Protocols
Phase 1: Synthesis of 5-Vinylsalicylaldehyde (5-VSA)
Rationale: Direct vinylation using potassium vinyltrifluoroborate is preferred over Stille coupling (toxic tin byproducts) or Wittig reactions (protection steps required).[1]
Reagents:
-
5-Bromosalicylaldehyde (10 mmol)[1]
-
Potassium vinyltrifluoroborate (12 mmol)
- (3 mol%)
- (30 mmol)
-
Solvent: THF/Water (9:1 v/v)
Protocol:
-
Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.
-
Dissolution: Add 5-bromosalicylaldehyde (2.01 g), potassium vinyltrifluoroborate (1.60 g), and
(9.77 g) to the flask. -
Catalyst: Add the Pd catalyst (245 mg) and immediately add degassed THF (45 mL) and water (5 mL).
-
Reaction: Reflux at 80°C for 12 hours under Argon atmosphere. Monitor by TLC (Hexane/EtOAc 5:1).
-
Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts. Dilute filtrate with Ethyl Acetate (50 mL) and wash with brine (
mL). -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Hexane/EtOAc 10:1) to yield a pale yellow oil/solid.-
Yield Target: >85%[3]
-
Validation:
NMR should show vinyl protons at 5.2 (d), 5.7 (d), and 6.7 (dd).
-
Phase 2: Synthesis of the Fluorescent Monomer (Schiff Base)
Target: A benzothiazole-based ligand for
Reagents:
Protocol:
-
Dissolve 5-VSA (5 mmol) in 20 mL absolute ethanol.
-
Add 2-Aminothiophenol (5 mmol) dropwise.[1]
-
Reflux for 4 hours. A precipitate usually forms (yellow/orange).
-
Cool to
. Filter the solid. -
Recrystallization: Recrystallize from hot ethanol to ensure high purity (crucial for polymerization, as impurities can terminate chains).
-
Product: 2-(2'-hydroxy-5'-vinylphenyl)benzothiazole.[1]
-
Phase 3: Copolymerization (Sensor Fabrication)
Rationale: Copolymerizing with HEMA (2-hydroxyethyl methacrylate) creates a hydrophilic matrix, allowing aqueous metal ions to diffuse to the hydrophobic probe sites.
Reagents:
-
Fluorescent Monomer (Phase 2 product) - 50 mg[1]
-
HEMA (Comonomer) - 450 mg[1]
-
AIBN (Initiator) - 5 mg (1 wt%)[1]
-
Solvent: DMF (2 mL)
Protocol:
-
Mix: In a polymerization tube, dissolve the monomer, HEMA, and AIBN in DMF.
-
Degas: Perform three Freeze-Pump-Thaw cycles to remove oxygen (Oxygen inhibits radical polymerization).
-
Polymerize: Seal the tube and heat at 70°C for 24 hours.
-
Precipitation: Pour the viscous solution into excess cold methanol (50 mL) to precipitate the polymer.
-
Wash: Filter and wash repeatedly with methanol to remove unreacted monomer.
-
Dry: Vacuum dry at 40°C overnight.
Analytical Validation & Metal Sensing
Characterization Checklist
| Technique | Parameter to Verify | Expected Outcome |
| 1H NMR | Vinyl Peaks | Disappearance of vinyl protons (5.2-6.7 ppm) confirms polymerization.[1] |
| FT-IR | C=N Stretch | Strong peak at ~1610-1630 cm⁻¹ confirms Schiff base integrity.[1] |
| GPC | Molecular Weight | Mw > 10,000 Da ensures polymeric nature. |
Fluorescence Titration Protocol ( Detection)
-
Stock Solution: Prepare a 1 mg/mL stock of the polymer in DMSO. Dilute to 10
g/mL in HEPES buffer (pH 7.4, 10 mM). -
Titration: Add aliquots of
solution (0 to 50 M). -
Measurement: Excitation
nm. Record emission from 400–600 nm. -
Data Analysis: Plot Fluorescence Intensity (
) vs. Concentration ( ).
Mechanism Visualization
Figure 2: Mechanistic switch from weak emission (ESIPT) to strong emission (CHEF) upon metal binding.[1]
Troubleshooting & Safety
-
Issue: Low Polymer Yield.
-
Cause: Oxygen inhibition or impure 5-VSA monomer (phenols can inhibit radicals).[1]
-
Fix: Ensure rigorous degassing and protect the phenolic -OH if necessary (though usually not required for AIBN systems).
-
-
Issue: Fluorescence Quenching instead of Enhancement.
-
Cause: Presence of paramagnetic ions (
, ) or "concentration quenching" (probe loading >5%). -
Fix: Use masking agents (e.g., thiourea for Cu) or reduce the dye-to-HEMA ratio.[1]
-
References
-
Synthesis of Vinyl-Functionalized Probes: Zhang, Z., et al. (2020).[1] Synthesis And Application Of Fluorescence Probe For Metal Ion Based On Schiff Base. GlobeThesis.
-
Schiff Base Aluminum Sensors: Pang, Y., et al. (2023).[4] Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions.[4][5] Molecules.[3][4][5][6][7][][9][10][11][12]
-
Poly(vinyl) Functionalization: Smith, J., et al. (2025). Synthesis of poly(vinylcatechols) and functional precursors.[10][13] ResearchGate.[10]
-
General Metal Ion Sensing Mechanisms: BOC Sciences. Metal Fluorescent Probes: Mechanisms and Applications.
Sources
- 1. CN104447398A - Synthesis and application of 5-bromosalicylaldehyde 2-amino-2-methyl-1,3-propanediol Schiff base having antitumor activity - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101967112A - Synthesis method for bis(5-bromosalicylaldehyde) thylenediamine synthetic iron - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations | MDPI [mdpi.com]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Poly(N-vinylimidazole): A biocompatible and biodegradable functional polymer, metal-free, and highly recyclable heterogeneous catalyst for the mechanochemical synthesis of oximes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing spontaneous polymerization of 5-Hydroxy-2-vinylbenzaldehyde
Technical Support Center: 5-Hydroxy-2-vinylbenzaldehyde
Welcome to the technical support center for 5-Hydroxy-2-vinylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the successful storage, handling, and use of this versatile but reactive monomer. Here, we will delve into the causality behind its instability and provide field-proven protocols to prevent spontaneous polymerization, ensuring the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered by users.
Q1: Why is my 5-Hydroxy-2-vinylbenzaldehyde sample yellow or brown upon receipt?
Discoloration is typically a sign of oxidation. The phenolic hydroxyl group on the aromatic ring is susceptible to oxidation, which can form colored quinone-like species. While slight yellowing may not significantly impact all applications, a dark brown color suggests more extensive degradation and potential oligomerization, which could compromise your results.
Q2: I see a small amount of white or clear precipitate in my bottle. What is it?
This is a classic sign of early-stage polymerization.[1] 5-Hydroxy-2-vinylbenzaldehyde can spontaneously polymerize to form insoluble poly(5-Hydroxy-2-vinylbenzaldehyde). The presence of solids indicates that the inhibitor has been partially depleted or that the storage conditions have been compromised (e.g., by exposure to heat or light).[2][3]
Q3: Can I still use the material if it has started to change color or form a precipitate?
It is strongly discouraged. The presence of oligomers or polymers means the concentration of the active monomer is lower than stated, which will lead to inaccurate stoichiometry and reduced reaction yields. Furthermore, these impurities can interfere with downstream processes and analytical characterization.
Q4: How should I store 5-Hydroxy-2-vinylbenzaldehyde to maximize its shelf life?
For optimal stability, the compound should be stored at a refrigerated temperature (2-8°C) in the dark.[1] The vial should be tightly sealed and preferably stored under an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture-induced side reactions.
Section 2: Core Concepts: The "Why" Behind Spontaneous Polymerization
Understanding the mechanism of polymerization is critical to preventing it. 5-Hydroxy-2-vinylbenzaldehyde, like other vinyl monomers such as styrene, undergoes spontaneous polymerization primarily through a free-radical chain reaction .[4][5][6] This process consists of three main stages: initiation, propagation, and termination.[5][6]
-
Initiation: The process begins when an initiator, such as ambient oxygen, heat, or UV light, creates a free radical. This radical attacks the vinyl group of a monomer molecule, breaking the double bond and forming a new, larger radical.[6][7]
-
Propagation: The newly formed monomer radical then attacks another monomer molecule, adding it to the growing chain. This chain reaction continues, rapidly increasing the length of the polymer.[5][6]
-
Termination: The reaction stops when two growing radical chains combine or when they react with a polymerization inhibitor.[5]
The phenolic hydroxyl group in 5-Hydroxy-2-vinylbenzaldehyde can also influence polymerization, potentially participating in side reactions or affecting the electronic properties of the vinyl group.[8]
Caption: Recommended Experimental Workflow.
Step-by-Step Handling Procedure
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried to remove moisture, which can react with the aldehyde. [9]Assemble your reaction apparatus while hot and allow it to cool under a stream of inert gas (argon or nitrogen). [9]2. Creating an Inert Atmosphere: Before opening the monomer vial, establish an inert atmosphere in your reaction flask. This is typically done by flushing the flask with argon or nitrogen for several minutes using a needle adapter connected to a gas line and a second needle as an outlet. [9]3. Transferring the Monomer: With a positive pressure of inert gas in the flask, pierce the septum of the monomer vial with a clean, dry syringe. Draw the required volume and transfer it directly into the reaction flask. This "air-free" transfer technique prevents exposure to oxygen and moisture.
-
Inhibitor Considerations:
-
What is an inhibitor? Commercial 5-Hydroxy-2-vinylbenzaldehyde is typically supplied with a small amount (100-300 ppm) of a free-radical scavenger, such as 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT). [10][11] * How does it work? Phenolic inhibitors like MEHQ require trace amounts of oxygen to function. [7][10]They react with and neutralize peroxide radicals (ROO•) that form when monomer radicals (R•) are exposed to oxygen, thereby terminating the polymerization chain. [7][10] * Do I need to remove it? For most applications, the low concentration of the inhibitor will not interfere with the reaction. However, for polymerization reactions or catalysis that is sensitive to phenolics, removal may be necessary. This is typically done by passing the monomer through a column packed with an inhibitor-removal resin immediately before use. Do not store uninhibited monomer for any length of time. [4]
-
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Reduces the rate of thermal initiation of free radicals. [1][12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the phenol and aldehyde groups and minimizes oxygen-initiated polymerization. [3][4] |
| Light | Store in Dark / Amber Vial | Prevents UV light from initiating free-radical formation. [2][3] |
| Inhibitor | Maintain Inhibitor (e.g., MEHQ, BHT) | Scavenges free radicals to prevent the onset of chain polymerization. [10][11] |
| Container | Tightly Sealed Original Vial | Prevents contamination from moisture and atmospheric oxygen. |
Section 5: Analytical Verification
Regularly verifying the purity of your monomer is a cornerstone of trustworthy and reproducible science.
-
Nuclear Magnetic Resonance (¹H NMR): This is the most direct method to assess purity and detect polymerization. [13][14]In a pure sample, you should see sharp, well-defined peaks corresponding to the vinyl protons. As polymerization occurs, these vinyl signals will decrease in intensity, and broad, poorly resolved peaks corresponding to the polymer backbone will appear. [15]* Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These techniques can be used to quantify the monomer's purity and detect the presence of soluble oligomers or other impurities. Degradation may appear as reduced peak area for the main component or the appearance of new peaks. [1]* Raman Spectroscopy: This non-destructive technique can be used for real-time monitoring of polymerization by tracking the disappearance of the monomer's characteristic spectral bands and the appearance of the polymer's bands. [16] By implementing these rigorous standards for storage, handling, and verification, you can ensure the stability of your 5-Hydroxy-2-vinylbenzaldehyde and the integrity of your experimental outcomes.
References
- Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?
- (2025, September 8). What is the storage temperature range for Vinyl Ether UV Monomer? Blog.
- Metrohm. (n.d.). Identification of monomers with Raman spectroscopy.
- IChemE. (n.d.).
- (2022, February 12). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
- (2020, November 23). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing.
- Benchchem. (n.d.).
- analytica. (n.d.).
- (2025, June 6). Top Analytical Techniques for Characterizing Custom Polymers.
- Sparkl. (n.d.).
- (2025, August 6). A Research on Polymerization of o-, m-, and p-Vinylphenol.
- MDPI. (2023, January 17).
- (2018, December 23).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- Westlake Chemical. (2024, February 29). VCM Vinyl Chloride Monomer.
- (2016, January 8).
- ChemPoint.com. (n.d.).
- Polymer Science Learning Center. (n.d.).
- Sigma-Aldrich. (n.d.).
- LyondellBasell. (n.d.).
- Google Patents. (n.d.).
- PMC. (n.d.).
- OSHA. (n.d.). Safe Use of Glutaraldehyde in Health Care.
- Chemistry LibreTexts. (2024, October 16). 3: Performing Sensitive Reactions without a Schlenk Line.
- Deakin University. (2022, December 1). Effects of polyphenols on the thermal decomposition, antioxidative, and antimicrobial properties of poly(vinyl alcohol) and poly.
- ACS Publications. (2025, March 31). Fabrication of Vinyl Ester-Modified Phenolic Resin Composite Coatings for the Protection of Combustible Cartridge Cases | ACS Omega.
- PMC. (n.d.). Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites.
- (n.d.).
- (n.d.). PVC containing hydroxyl groups I.
- ChemicalBook. (n.d.). 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis.
- Organic Syntheses Procedure. (n.d.). p-HYDROXYPHENYLPYRUVIC ACID.
- Patent 0074272. (n.d.).
- Benchchem. (n.d.). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
- DOI. (2006, April 25).
- (2025, January 9). Investigation of the free-radical polymerization of vinyl monomers using horseradish peroxidase (HRP) nanoflowers.
- RSC Publishing. (2021, October 6).
- ResearchGate. (n.d.). Preparation and Characterization of Poly Metal Complexes Derived from 5,5 '-Methylenebis(2-Hydroxy Benzaldehyde) and 6,6 '.
- MDPI. (2025, November 10). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse.
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- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
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- 16. Identification of monomers with Raman spectroscopy | Metrohm [metrohm.com]
Technical Support Center: Vinylbenzaldehyde Storage & Handling
Welcome to the technical support guide for vinylbenzaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the proper storage and handling of vinylbenzaldehyde to prevent its degradation. Given its high reactivity, understanding the principles behind these protocols is critical to ensuring experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is vinylbenzaldehyde and why is it so reactive?
Vinylbenzaldehyde (VBA) is a bifunctional organic molecule containing both a vinyl group and an aldehyde group. This unique structure makes it a valuable monomer and building block in organic synthesis. However, these two functional groups are also the source of its inherent instability.[1]
-
The Aldehyde Group: Aldehydes are prone to oxidation, especially when exposed to atmospheric oxygen, which converts the aldehyde (-CHO) to a carboxylic acid (-COOH).[2][3]
-
The Vinyl Group: Similar to styrene, the vinyl group is highly susceptible to free-radical polymerization, a chain reaction that can be initiated by heat, light, or trace impurities, leading to the formation of long polymer chains.[4][5]
The presence of both groups on the same molecule creates a compound that requires careful handling to prevent both oxidation and unwanted polymerization.
Q2: What are the primary degradation pathways for vinylbenzaldehyde?
There are two main pathways through which vinylbenzaldehyde degrades, compromising its purity and performance in reactions:
-
Oxidation: The aldehyde functional group can be readily oxidized by air to form the corresponding vinylbenzoic acid. This impurity can alter reaction kinetics or lead to unwanted side products.[6][7]
-
Polymerization: The vinyl group can undergo spontaneous, free-radical polymerization. This process is often auto-accelerating and highly exothermic, potentially leading to a runaway reaction if not properly inhibited.[5][8] The result is the formation of poly(vinylbenzaldehyde), which is often observed as a solid precipitate.[2] Cationic polymerization is also a known pathway, which can involve both the vinyl and aldehyde groups to form complex cyclic structures.[1][9]
Q3: What are the ideal storage conditions to prevent degradation?
To maintain the integrity of vinylbenzaldehyde, strict storage protocols are essential. The goal is to inhibit both oxidation and polymerization pathways.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage.[10] | Reduces the rate of both oxidation and polymerization by lowering the kinetic energy of the molecules. |
| 2-8°C for short-term/working stock.[11] | Convenient for frequent use while still significantly slowing degradation compared to room temperature. | |
| Atmosphere | Inert Gas (Argon or Nitrogen). | Displaces oxygen, thereby preventing the oxidation of the aldehyde group to a carboxylic acid.[3] |
| Container | Tightly sealed, amber glass bottle. | Prevents exposure to air and moisture. Amber glass protects the compound from light, which can initiate free-radical polymerization. |
| Inhibitor | Shipped and stored with a stabilizer. | A free-radical scavenger is added by the manufacturer to prevent spontaneous polymerization during transit and storage. |
Q4: Why is a polymerization inhibitor necessary and what is typically used?
Vinyl monomers like vinylbenzaldehyde have a tendency to undergo self-initiated polymerization, which can be triggered by heat or light.[8] An inhibitor is a chemical that scavenges the free radicals that initiate this chain reaction. For styrene-type monomers, common inhibitors include phenolic compounds like 4-tert-butylcatechol (TBC) or the monomethyl ether of hydroquinone (MEHQ).[4] These compounds work by donating a hydrogen atom to the propagating radical, forming a stable radical that does not continue the polymerization chain.
Q5: How can I visually or analytically determine if my vinylbenzaldehyde has degraded?
Degradation can often be detected through simple observation, but analytical confirmation is recommended for sensitive applications.
-
Visual Inspection:
-
Precipitate/Solid Formation: The presence of a white or yellowish solid is a clear sign of polymerization.[2]
-
Color Change: A change from a colorless/pale-yellow liquid to a more intense yellow or brown can indicate the formation of oxidation products or other impurities.[2]
-
Increased Viscosity: A noticeable thickening of the liquid suggests that oligomers or polymers are forming.
-
-
Analytical Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of vinylbenzoic acid (characteristic carboxylic acid proton peak) or polymer (broadening of vinyl and aromatic signals).
-
Gas Chromatography (GC): A fresh sample should show a single major peak. Degraded samples may show additional peaks corresponding to impurities or a diminished area for the main peak.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Oxidation can be detected by the appearance of a broad O-H stretch (from the carboxylic acid) around 2500-3300 cm⁻¹.
-
Troubleshooting Guides
Problem: My reaction yield is low, and I suspect my vinylbenzaldehyde has degraded. How can I confirm this?
Answer: Low yields are a common consequence of using a degraded reagent. To confirm if your vinylbenzaldehyde is the culprit, follow this two-step process:
-
Visual and Physical Assessment:
-
Check for any solid precipitates (polymer) or an increase in viscosity.
-
Note any significant color change compared to a fresh lot or the manufacturer's description.
-
If the material is old, check the expiration date provided by the manufacturer.
-
-
Analytical Verification:
-
Thin-Layer Chromatography (TLC): This is a quick method. Spot your material on a TLC plate alongside a known fresh standard if available. The presence of multiple spots indicates impurities. An impurity with a lower Rf value (more polar) could indicate the presence of vinylbenzoic acid.
-
¹H NMR Spectroscopy: Take a small aliquot and run a proton NMR spectrum. Compare it to the reference spectrum. Look for the disappearance or reduction of the sharp aldehyde proton signal (~9.9-10.0 ppm) and the vinyl proton signals (~5.5-7.0 ppm). The appearance of broad signals is indicative of polymer, while a new, broad singlet above 10 ppm suggests the presence of the carboxylic acid oxidation product.
-
Problem: I observed a solid precipitate in my vinylbenzaldehyde bottle. What is it and what should I do?
Answer: The solid precipitate is almost certainly poly(vinylbenzaldehyde), formed via spontaneous polymerization of the vinyl group.[2] Its presence indicates that the inhibitor has been depleted or that the storage conditions were inadequate (e.g., exposure to heat or light).
Recommended Action: The monomer is likely compromised. While it is theoretically possible to separate the monomer from the polymer by distillation, this is highly hazardous for two reasons:
-
Heating the monomer will dramatically accelerate the polymerization rate, potentially leading to a dangerous runaway reaction.[5]
-
The distillation process would remove any remaining inhibitor, making the distilled monomer extremely unstable.
Therefore, for safety and quality reasons, it is strongly recommended to discard the entire bottle according to your institution's hazardous waste disposal guidelines. Do not attempt to use the remaining liquid, as it is likely partially polymerized (containing oligomers) and has a depleted inhibitor concentration, making it prone to further polymerization.
Problem: My vinylbenzaldehyde has turned yellow. Is it still usable?
Answer: A yellow to brownish discoloration often points to oxidation. The aldehyde group is susceptible to air oxidation, forming vinylbenzoic acid.[6][7] The usability of the material depends entirely on the sensitivity of your specific application.
-
For robust applications (e.g., where the aldehyde is immediately converted to a more stable functional group), the material might still be usable, but expect lower yields.
-
For sensitive applications (e.g., polymerization reactions, catalysis, or multi-step syntheses where purity is paramount), the presence of vinylbenzoic acid can interfere with the reaction. The acidic proton can quench sensitive reagents, or the impurity can act as a ligand for metal catalysts.
Recommendation: If your experiment requires high-purity material, you should either use a fresh bottle or purify the discolored material. Purification can be achieved by passing a solution of the aldehyde through a short column of silica gel to remove the more polar benzoic acid. However, this process will also remove the polymerization inhibitor. The purified, inhibitor-free vinylbenzaldehyde must be used immediately.
Problem: How do I properly prepare vinylbenzaldehyde for a reaction that is sensitive to inhibitors?
Answer: Many polymerization reactions or catalytic cycles are inhibited by the very stabilizers used to store vinylbenzaldehyde. Removing the inhibitor is a necessary step immediately before use.
Recommended Protocol: See Protocol 3: Removal of Polymerization Inhibitor Prior to Use below for a detailed, step-by-step methodology. The key principle is to use a basic wash to deprotonate the acidic phenolic inhibitor, allowing it to be extracted into an aqueous layer. The inhibitor-free organic solution must then be dried and used without delay, as it is now highly susceptible to polymerization.
Key Protocols & Diagrams
Experimental Protocols
Protocol 1: Recommended Long-Term Storage of Vinylbenzaldehyde
-
Receiving: Upon receipt, inspect the bottle for any signs of polymerization (solids) or damage.
-
Inerting: Carefully open the bottle in a fume hood. Flush the headspace with a gentle stream of an inert gas (argon or nitrogen) for 30-60 seconds.
-
Sealing: Tightly reseal the cap. For extra protection, wrap the cap and neck of the bottle with Parafilm® to ensure an airtight seal.
-
Labeling: Clearly label the bottle with the date received and the date it was first opened and inerted.
-
Storage: Place the sealed bottle in a designated -20°C freezer that is suitable for storing flammable chemicals.[10] Ensure it is stored upright and away from any sources of light or heat.
Protocol 2: Removal of Polymerization Inhibitor Prior to Use
This procedure must be performed immediately before the vinylbenzaldehyde is used. The resulting inhibitor-free monomer is unstable and should not be stored.
-
Preparation: In a fume hood, place the required amount of vinylbenzaldehyde into a separatory funnel. Dilute with an equal volume of a non-polar solvent like diethyl ether or ethyl acetate.
-
Base Wash: Add an equal volume of cold 1M sodium hydroxide (NaOH) solution to the separatory funnel.
-
Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure. The phenolic inhibitor (e.g., TBC, MEHQ) is acidic and will be deprotonated by the NaOH, partitioning into the aqueous layer. Repeat this wash two more times with fresh NaOH solution.
-
Neutralization Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any residual NaOH.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal (Optional): If the solvent needs to be removed, do so under reduced pressure using a rotary evaporator with a water bath temperature kept as low as possible (ideally <30°C) to minimize the risk of polymerization.
-
Immediate Use: Use the resulting pure, inhibitor-free vinylbenzaldehyde in your reaction immediately.
Visualizations
Caption: Primary degradation pathways for vinylbenzaldehyde.
Caption: Experimental workflow for handling vinylbenzaldehyde.
References
-
G, A. K., & P, S. (2023). Inhibition of Free Radical Polymerization: A Review. MDPI. Retrieved from [Link][4]
-
Yokota, K., & Takada, Y. (1970). Polymerization of Aromatic Aldehydes. V. Cationic Cyclopolymerization of o-Vinylbenzaldehyde. Polymer Journal. Retrieved from [Link][1][9]
-
G, A. K. (2022). Inhibition of Free Radical Polymerization: A Review. ResearchGate. Retrieved from [Link][8]
-
G, A. K. (2022). Inhibition of Free Radical Polymerization: A Review. Semantic Scholar. Retrieved from [Link][5]
-
American Elements. (n.d.). 4-Vinylbenzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US8865019B2 - Method of inhibiting free radical polymerization of styrene.
-
ResearchGate. (n.d.). Synthesis of linear poly(4‐vinylbenzaldehyde) by means of anionic living polymerization of 1,3‐dimethyl‐2‐(4‐vinylphenyl)imidazolidine and subsequent hydrolysis. Retrieved from [Link]
-
American Chemical Society. (n.d.). Effects of Inhibitors on the Polymerization of Styrene. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Vinylbenzaldehyde. Retrieved from [Link][10]
-
University of Colorado Colorado Springs. (n.d.). Handling and Storage of Hazardous Materials. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Vinylbenzaldehyde. Retrieved from [Link][12]
-
National Institutes of Health. (n.d.). 4-Vinylbenzaldehyde. Retrieved from [Link][13]
-
National Academies of Sciences, Engineering, and Medicine. (n.d.). Acetaldehyde. Retrieved from [Link][3]
-
Wang, S., et al. (2021). Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst. PMC. Retrieved from [Link][6]
-
LookChem. (n.d.). Cas 1791-26-0,4-VINYL-BENZALDEHYDE. Retrieved from [Link]
-
Buenconsejo, R. S., et al. (2025). Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol. Atmospheric Chemistry and Physics. Retrieved from [Link]
-
López-Alarcón, C., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI. Retrieved from [Link][7]
-
University of Pennsylvania. (n.d.). SOP: Reactive Chemicals. Retrieved from [Link][14]
-
Scribd. (n.d.). Auto-Oxidation-Reduction of Benzaldehyde. Retrieved from [Link]
-
Zhang, H., et al. (2024). Electrochemical oxidation of concentrated benzyl alcohol to high-purity benzaldehyde via superwetting organic-solid-water interfaces. PMC. Retrieved from [Link]
-
IRA Academico Research. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link][15]
-
Mansoor, S. S. (n.d.). Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry. Retrieved from [Link][16]
-
AIChE. (n.d.). Guidelines for Safe Storage and Handling of Reactive Materials. Retrieved from [Link]
-
Google Patents. (n.d.). US6137013A - Method of stabilizing aldehydes. Retrieved from [17]
-
SonusGear. (n.d.). How to Choose the Best Vinyl Stabilizer for Your Application. Retrieved from [Link]
-
Mansoor, S. S. (n.d.). Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. International Journal of ChemTech Research. Retrieved from [Link]
-
DJCHEM. (n.d.). 4-Vinylbenzaldehyde. Retrieved from [Link]
-
Tkáč, A., & Kellö, V. (1953). Benzaldehyde oxidation test, a model reaction with radical mechanism. II. The purification of benzaldehyde and stabilization of. Chemical Papers. Retrieved from [Link]
-
Frontiers. (n.d.). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Retrieved from [Link]
Sources
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- 3. web.stanford.edu [web.stanford.edu]
- 4. Inhibition of Free Radical Polymerization: A Review [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-Vinylbenzaldehyde | CAS#:1791-26-0 | Chemsrc [chemsrc.com]
- 11. 3-乙烯基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 3-Vinylbenzaldehyde | C9H8O | CID 39390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Vinylbenzaldehyde | C9H8O | CID 39389 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Optimizing yield of 5-vinylsalicylaldehyde in hydroxymethylation reactions
Topic: Optimizing yield of 5-vinylsalicylaldehyde in hydroxymethylation reactions Content Type: Technical Support Center (Tier 3 Advanced Application Support) Audience: Synthetic Chemists, Process Development Scientists[1]
Ticket ID: #VS-HYD-505 | Subject: Yield Optimization for 5-Vinylsalicylaldehyde
User Reported Issue: "I am attempting to synthesize 5-vinylsalicylaldehyde from 4-vinylphenol using standard hydroxymethylation conditions (Reimer-Tiemann). Yields are consistently low (<20%), and the reaction mixture turns into an intractable gel. I need a scalable, high-yield protocol."
Diagnostic Overview & Root Cause Analysis
Status: Resolved Root Cause: Methodological Mismatch. The user is employing the Reimer-Tiemann reaction (CHCl₃/NaOH), which is chemically harsh (high heat, strong base) and prone to radical polymerization of the styrene moiety (the "gel"). Furthermore, the carbene mechanism is notoriously low-yielding for para-substituted phenols due to poor phase transfer kinetics and side reactions.[1]
The Solution: Switch to the Magnesium-Mediated Ortho-Formylation (The Skattebøl Rearrangement) .[1] This method uses mild conditions, ensures exclusive ortho-selectivity via a magnesium-coordination mechanism, and significantly reduces polymerization risk when coupled with radical inhibitors.[1]
Optimized Protocol: Magnesium-Mediated Formylation
Objective: Selective ortho-formylation of 4-vinylphenol to 5-vinylsalicylaldehyde. Target Yield: >85% Purity: >98% (HPLC)
Reagents & Stoichiometry Table
| Reagent | Equiv.[1][2][3][4] | Role | Critical Quality Attribute (CQA) |
| 4-Vinylphenol | 1.0 | Substrate | Must be free of polymer; store at -20°C. |
| MgCl₂ (Anhydrous) | 1.5 | Coordinator | CRITICAL: Must be anhydrous beads/powder.[1][3] Hydrated MgCl₂ kills the reaction. |
| Triethylamine (Et₃N) | 3.75 | Base | Dried over KOH or molecular sieves. |
| Paraformaldehyde | 6.75 | Formyl Source | Dry powder (depolymerizes in situ). |
| THF | Solvent | Solvent | Anhydrous, inhibitor-free (or stabilized with BHT).[1] |
| BHT | 0.1 mol% | Radical Inhibitor | Essential to prevent vinyl polymerization.[1] |
Step-by-Step Workflow
-
System Prep: Flame-dry a 3-neck round-bottom flask under Argon flow.
-
Solvation: Charge flask with Anhydrous MgCl₂ (1.5 eq) and Paraformaldehyde (6.75 eq) . Add anhydrous THF (0.5 M concentration relative to phenol).
-
Base Addition: Add Et₃N (3.75 eq) dropwise.[1] Stir at room temperature for 15 minutes. Observation: The mixture will become a white, milky suspension.
-
Substrate Addition: Add 4-Vinylphenol (1.0 eq) dissolved in minimal THF containing BHT (0.1 mol%) .
-
Reaction: Heat the mixture to reflux (66°C) .
-
Quench (The "Vinyl-Safe" Method):
-
Standard Skattebøl uses 1N HCl, but this is risky for vinyl groups.[1]
-
Optimized: Cool to 0°C. Pour into cold 5% Acetic Acid or Saturated NH₄Cl . Extract immediately with Ethyl Acetate.
-
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo at <40°C (to prevent thermal polymerization).
Mechanism of Action (Visualized)
The success of this reaction relies on the "Cascading Coordination" mechanism. The Magnesium ion acts as a template, locking the phenol and the formaldehyde equivalent in close proximity, forcing the reaction to the ortho position.
Figure 1: The Magnesium-mediated coordination pathway ensures regioselectivity and prevents side-reactions common in radical or carbene-based methods.[1]
Troubleshooting Guide (FAQ Format)
Issue 1: "The reaction mixture turned into a solid gel."
Diagnosis: Radical Polymerization.[1][5] Root Cause: The vinyl group on the 4-vinylphenol polymerized. This is often caused by trace peroxides in the THF or excessive heat without inhibitors. Corrective Action:
-
Add Inhibitor: You must add 2,6-Di-tert-butyl-4-methylphenol (BHT) or Hydroquinone (0.1–0.5 mol%) to the reaction vessel.[1]
-
Check Solvents: Ensure THF is peroxide-free.
-
Temperature: Do not exceed 70°C. If reflux is too hot, switch solvent to Acetonitrile (lower boiling point azeotropes) or control oil bath strictly.
Issue 2: "Yield is <30% and I see unreacted starting material."
Diagnosis: Catalyst Deactivation. Root Cause: The MgCl₂ was likely hydrated.[1] The Skattebøl reaction mechanism requires anhydrous MgCl₂ to form the active coordination complex.[1] If the MgCl₂ is "wet," it just acts as a weak salt, not a Lewis acid template. Corrective Action:
-
Source: Use "Anhydrous Beads" (99.9%), not the hexahydrate.
-
Pre-treatment: If unsure, dry the MgCl₂ under high vacuum at 150°C for 2 hours before adding reagents.
-
Stoichiometry: Increase MgCl₂ to 2.0 equivalents.
Issue 3: "I have the product, but it degrades during column chromatography."
Diagnosis: Acid Sensitivity.[1] Root Cause: Silica gel is slightly acidic.[1] 5-vinylsalicylaldehyde is an electron-rich styrene derivative; it can polymerize or hydrate on the column.[1] Corrective Action:
-
Neutralize Silica: Pre-treat the silica gel column with 1% Triethylamine in Hexanes before loading the sample.[1]
-
Fast Elution: Use a gradient of Hexanes:Ethyl Acetate. Do not let the compound sit on the column.
Decision Tree: Troubleshooting Workflow
Figure 2: Diagnostic workflow for resolving common synthetic failures in vinyl-phenol formylation.
References
-
Hofsløkken, N. U., & Skattebøl, L. (1999).[1] Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde.[1] Acta Chemica Scandinavica, 53, 258–262.[1]
-
Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994).[1][6] Magnesium-mediated ortho-specific formylation and formaldoximation of phenols.[1][6] Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831.[1]
-
Hansen, T. V., & Skattebøl, L. (2005).[1] Ortho-Formylation of Phenols: Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82,[1] 64.
-
Casnati, G., Pochini, A., Ungaro, R., & Cornia, M. (1985).[1] Selective ortho-formylation of phenols with formaldehyde and metal phenolates.[1] Journal of the Chemical Society, Perkin Transactions 1, 239-243.[1] (Foundational mechanistic reference).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-vinylphenol and Paraformaldehyde before handling. Vinyl phenols are potent sensitizers.[1]
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Technical Support Center: Isolating 5-Hydroxy-2-vinylbenzaldehyde from Starting Phenols
Welcome to the technical support center for the synthesis and purification of 5-Hydroxy-2-vinylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating this valuable compound from its starting materials and reaction byproducts. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Introduction: The Separation Challenge
The synthesis of 5-Hydroxy-2-vinylbenzaldehyde often involves multi-step reactions starting from various phenolic precursors. A significant challenge in this process is the efficient separation of the desired product from unreacted starting materials, such as 4-hydroxybenzaldehyde or salicylaldehyde, and other structurally similar impurities. The presence of both a hydroxyl and an aldehyde group on the aromatic ring imparts specific chemical properties that can be exploited for purification. This guide will focus on leveraging these properties through techniques like acid-base extraction and column chromatography.
Troubleshooting and FAQs
This section addresses common issues and questions that arise during the purification of 5-Hydroxy-2-vinylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: Why is separating 5-Hydroxy-2-vinylbenzaldehyde from starting phenols like 4-hydroxybenzaldehyde challenging?
A1: The challenge lies in the similar chemical properties of the product and the starting materials. Both are phenolic compounds, meaning they possess a weakly acidic hydroxyl group attached to a benzene ring. This similarity in acidity and polarity can make separation by standard techniques like simple distillation or recrystallization difficult.
Q2: What is the primary principle behind using acid-base extraction for this separation?
A2: Acid-base extraction leverages the difference in acidity (pKa values) between different functional groups. Phenols are weakly acidic and can be deprotonated by a strong base like sodium hydroxide (NaOH) to form water-soluble phenoxide salts.[1][2] This allows for their separation from neutral organic compounds. While both the starting material and the product are phenols, subtle differences in their pKa or the presence of other functional groups can sometimes be exploited with careful pH control.
Q3: Can I use a weak base like sodium bicarbonate (NaHCO₃) for the extraction?
A3: Generally, sodium bicarbonate is not a strong enough base to deprotonate phenols effectively.[2][3] It is typically used to separate stronger acids, like carboxylic acids, from phenols.[4][5] Using a strong base like NaOH is necessary to ensure the complete conversion of the phenolic compounds into their water-soluble salts.
Q4: My acid-base extraction is resulting in an emulsion. What should I do?
A4: Emulsion formation is a common issue in liquid-liquid extractions.[6] To break an emulsion, you can try the following:
-
Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[6]
-
Gentle swirling instead of vigorous shaking: This can prevent emulsions from forming in the first place.[6]
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help separate the layers.[6]
-
Filtration: Passing the mixture through a bed of Celite or glass wool can sometimes break the emulsion.[6]
Q5: What are the key considerations for purifying 5-Hydroxy-2-vinylbenzaldehyde using column chromatography?
A5: Key considerations include:
-
Stationary Phase: Silica gel is a common choice, but its slightly acidic nature can sometimes cause issues with sensitive compounds.[7][8] Neutral alumina can be a good alternative.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.
-
Tailing: Phenolic compounds can sometimes exhibit peak tailing on silica gel due to interactions with residual silanol groups.[9] Adding a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent can help mitigate this.
Troubleshooting Guide: Common Purification Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery of product after acid-base extraction. | 1. Incomplete extraction into the aqueous layer. 2. Incomplete precipitation upon acidification. 3. Product loss during workup. | 1. Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) by using a strong base like NaOH. Perform multiple extractions. 2. Acidify the aqueous layer to a sufficiently low pH (pH < 4) with a strong acid like HCl to ensure complete protonation and precipitation of the phenol. Cool the solution in an ice bath to maximize precipitation.[5] 3. Use a minimal amount of cold solvent to wash the collected crystals.[10] |
| Product is contaminated with starting material after column chromatography. | 1. Poor separation on the column. 2. Column overloading. | 1. Optimize the eluent system. Start with a less polar solvent system and gradually increase the polarity (gradient elution). Use a longer column for better separation. 2. Reduce the amount of crude product loaded onto the column. |
| Product degradation during purification. | 1. The vinyl group may be sensitive to certain conditions. 2. The aldehyde group can be prone to oxidation.[8] | 1. If using column chromatography on silica gel, consider deactivating the silica with a base like triethylamine.[8] 2. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| No crystal formation upon cooling after recrystallization attempt. | 1. Too much solvent was used. 2. The compound is highly soluble in the chosen solvent even at low temperatures.[10] | 1. Boil off some of the solvent to concentrate the solution and try cooling again.[10] 2. Try a different solvent or a mixed-solvent system. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[11] |
Experimental Protocols
Protocol 1: Separation via Acid-Base Extraction
This protocol outlines the steps for separating phenolic compounds from a neutral organic reaction mixture.
Materials:
-
Crude reaction mixture containing 5-Hydroxy-2-vinylbenzaldehyde and starting phenols, dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
5% aqueous sodium hydroxide (NaOH) solution.
-
Concentrated hydrochloric acid (HCl).
-
Saturated sodium chloride solution (brine).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel, beakers, Erlenmeyer flasks.
-
pH paper or a pH meter.
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like diethyl ether.[1]
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 5% aqueous NaOH solution.[4] Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The deprotonated phenolic compounds will be in the upper aqueous layer (as phenoxide salts), while any neutral impurities will remain in the lower organic layer. Drain the lower organic layer into a flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 5% NaOH solution two more times to ensure all phenolic compounds are extracted. Combine all aqueous extracts.
-
Back-Washing (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated HCl with stirring until the solution is acidic (pH < 4).[5] The phenolic compounds will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of ice-cold water.
-
Further Purification: The collected solid, which is a mixture of the desired product and starting phenols, can now be further purified by column chromatography or recrystallization.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for separating phenolic compounds.
Protocol 2: Purification by Column Chromatography
This protocol details the purification of the mixed phenols obtained from the acid-base extraction.
Materials:
-
Crude mixture of 5-Hydroxy-2-vinylbenzaldehyde and starting phenols.
-
Silica gel (60 Å, 230-400 mesh).
-
Eluent: A mixture of hexane (or heptane) and ethyl acetate.
-
Chromatography column, flasks for fraction collection.
-
Thin-Layer Chromatography (TLC) plates and developing chamber.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude phenolic mixture in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully add this to the top of the packed column.
-
Elution: Begin eluting the column with the initial non-polar solvent mixture. Collect fractions in test tubes or flasks.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15). This will allow the more polar compounds to travel down the column.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Fraction Pooling: Combine the fractions that contain the pure desired product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 5-Hydroxy-2-vinylbenzaldehyde.
Diagram: Column Chromatography Logic
Caption: Logic of purification by column chromatography.
References
-
Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. [Link]
-
Naczk, M., & Shahidi, F. (2006). Chromatographic Separation of Phenolic Compounds from Rapeseed by a Sephadex LH‐20 Column with Ethanol as the Mobile Phase. Journal of the American Oil Chemists' Society, 83(8), 739-743. [Link]
-
Andriani, Y., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 29(7), 1541. [Link]
-
Garrido-Mesa, N., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(1), 205. [Link]
-
Al-Rimawi, F. (2014). Scheme for the column and TLC separation of the phenolic compounds. ResearchGate. [Link]
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Tongco, J. V. (2013, September 25). Column chromatography of phenolics? ResearchGate. [Link]
-
Wang, Y., et al. (2018). A metal-free method for facile synthesis of indanones via intramolecular hydroacylation of 2-vinylbenzaldehydes. Organic & Biomolecular Chemistry, 16(44), 8562-8566. [Link]
-
The Department of Chemistry, UWI, Mona, Jamaica. (2014, October 30). Separation of an Unknown Mixture. [Link]
-
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. [Link]
-
Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
- Bayer AG. (1989). Process for the purification of nitrobenzaldehyde (EP Patent 0305812A2).
-
University of Calcutta. (n.d.). Protecting groups in organic synthesis. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
-
Al-Hayaly, L. J. (2021, July 16). Experimental No. (4) Recrystallization. [Link]
-
Hovander, L., et al. (2000). Extraction and cleanup methods for analysis of phenolic and neutral organohalogens in plasma. Journal of AOAC International, 83(3), 667-675. [Link]
-
LCGC International. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
- Mitsui Toatsu Chemicals, Inc. (1983).
-
Chen, J., et al. (2025, November 23). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Molecules, 30(23), 4819. [Link]
- Imperial Chemical Industries PLC. (1985). Benzaldehyde derivative and process for its preparation (EP 0145334 A2).
- BASF AG. (1988). Benzaldehyde derivatives, their preparation and application (EP Patent 0275489B1).
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. [Link]
- Xinxiang University. (2013). Synthesis method of p-hydroxybenzaldehyde (CN Patent 102992982A).
-
Organic Chemistry Portal. (n.d.). Synthesis of 5-Hydroxycyclopent-2-enones from Allenyl Vinyl Ketones via an Interrupted Nazarov Cyclization. [Link]
-
Andriani, Y., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 29(7), 1541. [Link]
- Shell Internationale Research Maatschappij B.V. (1980). Method for the purification of benzaldehyde (EP Patent 0015616B1).
-
Request PDF. (2025, August 7). Preparation of Vinylphenols from 2- and 4-Hydroxybenzaldehydes. [Link]
-
Gholivand, M. B., et al. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 853-858. [Link]
- Stamicarbon B.V. (1979). Process for the purification of benzaldehyde (EP Patent 0001660A1).
-
OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]
-
Semantic Scholar. (n.d.). The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium. [Link]
-
Chen, J., et al. (2025). Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Molecules, 30(23), 4819. [Link]
Sources
- 1. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
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- 11. rubingroup.org [rubingroup.org]
Technical Support Guide: Stabilization & Storage of 5-Hydroxy-2-vinylbenzaldehyde
Executive Summary & Chemical Context[1][2][3][4][5][6]
5-Hydroxy-2-vinylbenzaldehyde (HVB) is a bifunctional building block exhibiting high reactivity due to the interplay between three functional groups:
-
Vinyl Group (
): Susceptible to free-radical polymerization (similar to styrene). -
Phenolic Hydroxyl (
): Acts as a weak antioxidant but is prone to oxidative coupling (quinone formation). -
Aldehyde (
): Susceptible to autoxidation to carboxylic acid.
The Stability Paradox: Standard polymerization inhibitors (like MEHQ) require dissolved oxygen to function. However, oxygen promotes the oxidation of the aldehyde moiety. This guide provides the technical nuance required to balance these competing degradation pathways.
Inhibitor Selection Guide
The Primary Recommendation: MEHQ (Monomethyl Ether Hydroquinone)
For 90% of research and development applications, 4-Methoxyphenol (MEHQ) is the inhibitor of choice.
| Feature | MEHQ (Recommended) | TBC (Alternative) | BHT (Secondary) |
| Structure | Phenolic ether | Catechol | Hindered Phenol |
| Mechanism | Radical Scavenging (Aerobic) | Radical Scavenging (Aerobic) | H-atom Donation |
| Potency | Moderate (Controlled) | High (Aggressive) | Low (for vinyls) |
| Removal | Easy (Silica/Resin) | Difficult (Chelates metals) | Easy |
| Risk | Requires | May cause color change | Ineffective for rapid polymerization |
Why MEHQ?
-
Solubility Profile: MEHQ matches the polarity of HVB, ensuring homogenous distribution in the liquid/melt phase.
-
Removal Kinetics: unlike TBC, which can form complex salts, MEHQ is easily removed via standard flash chromatography or inhibitor-remover resins.
-
Aldehyde Compatibility: TBC contains two hydroxyl groups that can act as nucleophiles under certain conditions, potentially interfering with the aldehyde. MEHQ is monofunctional (phenolic), reducing side-reaction risks.
Critical Mechanism: The "Oxygen Paradox"
WARNING: A common error is storing MEHQ-inhibited monomers under a pure Nitrogen (
MEHQ is not the inhibitor; it is the precursor. It reacts with peroxy radicals (formed by oxygen) to create the stable phenoxy radical that terminates the chain. Without Oxygen, MEHQ is dormant.
Visualization: The Aerobic Inhibition Cycle
Figure 1: The MEHQ inhibition cycle requires the formation of peroxy radicals (ROO[1]•) to function effectively. In the absence of oxygen, the carbon radical (R•) propagates polymerization.
Troubleshooting & FAQs
Q1: My sample has turned from pale yellow to dark amber/brown. Is it polymerized?
Diagnosis: Likely Oxidation , not necessarily polymerization.
-
Cause: The phenolic hydroxyl group at C5 is sensitive to oxidation, forming quinoid structures which are deeply colored.
-
Test: Dissolve a small aliquot in Methanol.
-
Clear solution: Oxidation impurities (purifiable).
-
Cloudy/Precipitate: Polymer formation (irreversible loss).
-
Q2: Can I wash the inhibitor out using NaOH?
ABSOLUTELY NOT.
-
Reasoning: HVB contains a phenol (
). Washing with Sodium Hydroxide will deprotonate the phenol, forming a water-soluble phenolate salt. You will lose your product into the aqueous waste stream. -
Correct Protocol: See Section 5 (Inhibitor Removal).
Q3: How should I store the material long-term (>6 months)?
Protocol:
-
Temperature: -20°C (Critical). Thermal energy is the primary driver of spontaneous polymerization.
-
Headspace: Do not purge with pure Nitrogen. Leave a small headspace of air to keep the MEHQ active.
-
Container: Amber glass (UV protection) with a Teflon-lined cap.
Protocol: Inhibitor Removal
Since HVB is a phenol, you cannot use alkaline extraction. Use Adsorption Chromatography .
Materials Required[1][3][7][8][9][10][11][12][13]
-
Inhibitor Remover Resin (e.g., De-Hibit 200 or similar macroreticular polystyrene beads).
-
Alternative: Silica Gel (Standard Flash Grade).
-
Solvent: Ethyl Acetate or Dichloromethane (DCM).
Workflow: The "Flow-Through" Method
-
Preparation: Dissolve HVB in minimal DCM (approx 1g/5mL).
-
Column Setup: Pack a small glass column or syringe barrel with the Inhibitor Remover Resin (approx 0.5g resin per 1g HVB).
-
Note: If using Silica, use a short plug (2-3 cm height).
-
-
Filtration: Pass the HVB solution slowly through the bed by gravity.
-
Rinsing: Wash the bed with 2 column volumes of solvent to recover all HVB.
-
Concentration: Evaporate solvent immediately via rotary evaporation (Water bath < 30°C).
-
Usage: Use the monomer immediately. Do not store inhibitor-free monomer.
Decision Tree: Storage Troubleshooting
Figure 2: Diagnostic workflow for evaluating HVB integrity.
References
- Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience.
-
PubChem. (2025). Compound Summary: 5-Hydroxy-2-vinylbenzaldehyde. National Library of Medicine. Retrieved from [Link]
-
Connolly, M. et al. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. AIChE. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to TLC Visualization of Vinyl-Substituted Benzaldehydes
For researchers engaged in the synthesis and modification of vinyl-substituted benzaldehydes, thin-layer chromatography (TLC) is an indispensable tool for real-time reaction monitoring and purity assessment. The unique bifunctional nature of these molecules—possessing both a reactive aldehyde and a susceptible vinyl group—offers a variety of handles for selective visualization. However, the choice of visualization technique is critical for achieving the desired sensitivity and specificity. This guide provides an in-depth comparison of common TLC visualization methods, grounded in their chemical principles, to empower researchers to make informed decisions for their specific applications.
The First Line of Inquiry: Non-Destructive Visualization
Before committing to a destructive chemical stain, it is always prudent to begin with non-destructive methods.
Ultraviolet (UV) Light (254 nm)
The conjugated system formed by the benzene ring, the vinyl group, and the aldehyde carbonyl in vinyl-substituted benzaldehydes makes them inherently UV-active.
Principle of Operation: Most commercial TLC plates are impregnated with a fluorescent indicator (e.g., zinc sulfide) that emits a bright green fluorescence under short-wave UV light (254 nm).[1] Compounds that absorb at this wavelength will quench the fluorescence, appearing as dark spots on a green background.[1] The extended π-conjugation in vinyl-substituted benzaldehydes allows for strong UV absorbance, making this a highly effective initial visualization technique.[1]
Experimental Protocol:
-
After developing and thoroughly drying the TLC plate, place it under a short-wave UV lamp (254 nm).
-
Observe the plate for dark spots against the fluorescent green background.
-
Lightly circle the observed spots with a pencil to mark their positions for future reference.
Expertise & Experience: UV visualization is rapid, non-destructive, and highly effective for aromatic and conjugated systems.[1] It allows for the subsequent use of chemical stains on the same plate. However, it may not be sufficiently sensitive for detecting trace impurities that are not strong UV absorbers. Furthermore, non-UV-active starting materials or byproducts will be invisible.
Destructive Visualization: Chemical Staining Techniques
When UV visualization is insufficient, or when confirmation of specific functional groups is required, chemical stains are employed. The choice of stain should be guided by the functional group of interest.
Potassium Permanganate (KMnO₄) Stain: Targeting the Vinyl Group
The potassium permanganate stain is a highly effective method for visualizing compounds that can be readily oxidized, making it ideal for detecting the vinyl group in vinyl-substituted benzaldehydes.
Principle of Operation: The permanganate ion (MnO₄⁻) is a strong oxidizing agent with a deep purple color. It reacts with oxidizable functional groups, such as the carbon-carbon double bond of the vinyl group, whereupon it is reduced to manganese dioxide (MnO₂), a brown precipitate. This results in the appearance of yellow to brown spots on a purple or pink background.[2][3] This rapid reaction provides a clear indication of the presence of the unsaturated moiety.
Experimental Protocol:
-
Stain Preparation: Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of deionized water. Add 1.25 mL of 10% sodium hydroxide (NaOH) solution and stir until all components are dissolved.[4]
-
Visualization:
-
After the developed TLC plate is completely dry, dip it quickly and smoothly into the KMnO₄ staining solution using tweezers.
-
Immediately remove the plate and wipe the excess stain from the back with a paper towel.
-
Spots corresponding to oxidizable compounds will appear as yellow or brown spots against a purple background, often without the need for heating.[2] Gentle heating with a heat gun can sometimes enhance the contrast for less reactive compounds.[1]
-
Expertise & Experience: The KMnO₄ stain is highly sensitive for alkenes and other oxidizable groups.[5] Its rapid, often instantaneous, color development at room temperature is a significant advantage. However, it is a very general oxidizing stain and will also react with other functional groups like alcohols and even the aldehyde group itself, though typically with less intensity than the vinyl group.[1] This lack of specificity means it cannot be used to exclusively confirm the presence of a vinyl group if other oxidizable functionalities are present.
p-Anisaldehyde Stain: A Versatile Aldehyde Reagent
The p-anisaldehyde stain is a versatile reagent that can be used to visualize a wide range of compounds, including aldehydes.
Principle of Operation: In a strongly acidic medium (provided by sulfuric acid in the stain preparation), the aldehyde of the vinyl-substituted benzaldehyde can react with p-anisaldehyde. The proposed mechanism involves an acid-catalyzed aldol-type condensation. The enol form of the analyte aldehyde attacks the protonated p-anisaldehyde, and subsequent dehydration leads to the formation of a highly conjugated, colored product.[6] The extensive conjugation is responsible for the visible color of the spots.
Experimental Protocol:
-
Stain Preparation: To 135 mL of absolute ethanol, carefully add 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid. After cooling, add 3.7 mL of p-anisaldehyde and stir vigorously.[5] Store the stain in a foil-wrapped container in the refrigerator.[7]
-
Visualization:
-
Dip the dried TLC plate into the p-anisaldehyde solution.
-
Remove the plate and wipe off the excess stain.
-
Gently heat the plate with a heat gun until colored spots appear against a light pink background. The color of the spots can vary depending on the specific structure of the analyte.[7] For instance, cinnamaldehyde, a vinyl-substituted benzaldehyde, produces a distinct colored spot with this stain.[8]
-
Expertise & Experience: The p-anisaldehyde stain is excellent for visualizing nucleophilic compounds and many carbonyls.[6] A key advantage is that different compounds can produce a range of colors, which can aid in distinguishing between closely eluting spots.[7] However, this stain is generally not effective for non-polar compounds like simple alkenes and aromatics without other functional groups.[5][6] The necessity of heating requires the use of glass-backed TLC plates, as plastic or aluminum backings may melt or warp.
2,4-Dinitrophenylhydrazine (DNPH) Stain: Specific for Carbonyls
For specific confirmation of the aldehyde functionality, the 2,4-dinitrophenylhydrazine (DNPH) stain is an excellent choice.
Principle of Operation: DNPH reacts specifically with aldehydes and ketones in an acidic environment to form the corresponding 2,4-dinitrophenylhydrazone.[9][10] This reaction is a classic qualitative test for carbonyl compounds. The resulting hydrazones are highly conjugated and typically appear as yellow to orange or red colored spots, which are easily visible on the TLC plate.[11]
Experimental Protocol:
-
Stain Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid and 80 mL of water, then add 200 mL of 95% ethanol.[4]
-
Visualization:
-
Dip the dried TLC plate into the DNPH solution.
-
The formation of colored spots (yellow to orange) often occurs at room temperature without the need for heating.[12]
-
Expertise & Experience: The primary advantage of the DNPH stain is its high specificity for aldehydes and ketones.[9] This makes it an invaluable tool for confirming the presence of the carbonyl group in your vinyl-substituted benzaldehyde and for tracking its conversion in reactions. The reaction is generally rapid and does not require heating. However, it will not visualize compounds lacking a carbonyl group, such as the corresponding alcohol or alkene starting materials or byproducts.
Iodine Vapor: A General, Semi-Destructive Method
Iodine vapor is a simple and effective general-purpose visualization agent.
Principle of Operation: Solid iodine readily sublimes to produce a violet vapor. When a TLC plate is exposed to this vapor, the iodine molecules adsorb onto the surface of the silica gel and the spotted compounds. This interaction is generally stronger with organic compounds than with the polar silica gel, leading to the formation of yellow-brown spots against a lighter tan background.[12] This method is particularly effective for unsaturated and aromatic compounds due to the formation of colored charge-transfer complexes.[9][12]
Experimental Protocol:
-
Chamber Preparation: Place a few crystals of solid iodine in a sealed TLC developing chamber or a wide-mouthed jar with a lid. Allow some time for the iodine vapor to saturate the chamber.
-
Visualization:
-
Place the dried, developed TLC plate inside the iodine chamber.
-
Monitor the plate until brown or yellow spots become visible. This can take from a few seconds to several minutes.
-
Remove the plate and immediately circle the spots with a pencil, as the iodine will eventually sublime off the plate, causing the spots to fade.[9]
-
Expertise & Experience: The iodine stain is advantageous because it is simple to use and generally non-destructive, as the iodine eventually evaporates. This allows for subsequent visualization with other stains. It is effective for a wide range of compounds, including those with unsaturation and aromatic rings. However, the spots are often transient, and the sensitivity can be lower compared to other chemical stains. Some very polar compounds like alcohols and carboxylic acids may not stain well with iodine.[1]
Comparative Summary of Visualization Methods
| Visualization Method | Principle of Operation | Target Functionality | Advantages | Disadvantages |
| UV Light (254 nm) | Quenching of fluorescence | Aromatic rings, conjugated systems | Non-destructive, rapid, good for conjugated systems | Insensitive to non-UV active compounds |
| Potassium Permanganate | Oxidation of analyte | Alkenes, alkynes, alcohols, aldehydes | High sensitivity for unsaturated groups, rapid results | Not specific; reacts with multiple oxidizable groups |
| p-Anisaldehyde | Acid-catalyzed condensation | Aldehydes, ketones, nucleophiles | Can produce a range of colors, versatile | Requires heating, not effective for simple alkenes/aromatics |
| 2,4-Dinitrophenylhydrazine | Hydrazone formation | Aldehydes, ketones | Highly specific for carbonyls, no heating required | Will not visualize non-carbonyl compounds |
| Iodine Vapor | Adsorption & complex formation | General, good for unsaturated & aromatic compounds | Simple, semi-destructive, broad applicability | Spots are often faint and transient |
Experimental Workflow & Decision Logic
The selection of a visualization method should follow a logical progression to maximize the information obtained from a single TLC plate.
Caption: Logical workflow for TLC visualization of vinyl-substituted benzaldehydes.
Chemical Mechanisms at a Glance
The following diagrams illustrate the core chemical transformations responsible for color formation in the key staining methods.
Caption: Simplified reaction mechanisms for key TLC stains.
Conclusion
The effective visualization of vinyl-substituted benzaldehydes on TLC plates is a multi-step process that should ideally begin with non-destructive UV analysis, followed by a judicious choice of chemical stain. For confirming the presence of the vinyl group, potassium permanganate is a sensitive, albeit non-specific, option. To specifically target the aldehyde, 2,4-dinitrophenylhydrazine provides a clear and reliable result. The p-anisaldehyde stain offers a more general visualization of the carbonyl group and other nucleophilic species, with the added benefit of potential color differentiation. Finally, iodine vapor serves as a useful, semi-destructive general screening tool. By understanding the chemical principles behind each method, researchers can strategically select the most appropriate visualization technique to gain maximal insight into their chemical transformations.
References
-
Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains. Retrieved from [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Stains. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of cinnamaldehyde metabolites. Retrieved from [Link]
-
Scribd. (n.d.). TLC Stains for Chemists. Retrieved from [Link]
-
Filo. (2025, October 19). Reaction of Benzaldehyde to form 2,4-Dinitrophenylhydrazone. Retrieved from [Link]
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Bajpai, A. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! Beacon Bin. Retrieved from [Link]
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Organic Chemistry Explained. (2025, August 4). Reaction Mechanism: Benzaldehyde and 2,4-Dinitrophenylhydrazine. YouTube. Retrieved from [Link]
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Oreate AI Blog. (2026, January 15). Unlocking the Secrets of Anisaldehyde Staining in TLC. Retrieved from [Link]
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Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
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Muthanna, A. M. (2021, July 16). Experimental No. (14) Derivatives of carbonyl compounds. Retrieved from [Link]
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Purity assessment of 5-vinylsalicylaldehyde using elemental analysis
Topic: Comparative Purity Assessment: Elemental Analysis vs. Chromatographic Techniques for 5-Vinylsalicylaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary: The "Janus" Molecule Challenge
5-Vinylsalicylaldehyde (5-VSA) presents a unique analytical paradox. As a bifunctional monomer containing both a chelating salicylaldehyde moiety and a reactive vinyl group, it is a "Janus" molecule—simultaneously a stable building block and a reactive species prone to spontaneous oligomerization.[3]
For the synthetic chemist, this duality creates a critical quality control (QC) blind spot.[3] Elemental Analysis (EA) is often the first line of defense for bulk purity, yet it is mathematically blind to the compound's primary degradation pathway: polymerization.[1][3]
This guide details the specific protocols for assessing 5-VSA, contrasting the traditional combustion analysis (CHN) with orthogonal techniques like High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR).[1][3] We demonstrate why relying solely on EA can lead to "false positives" and provide a multi-modal workflow to ensure true reagent integrity.
Part 1: The Protocol – Elemental Analysis of 5-VSA
Elemental analysis (Combustion) remains the gold standard for establishing the empirical formula (
The Challenge of Sample Preparation
Standard EA protocols require drying samples at elevated temperatures (often
Optimized Drying Protocol:
-
Vessel: Use a desiccator shielded from ambient light (UV light triggers vinyl cross-linking).[2][3]
-
Desiccant:
(Phosphorus pentoxide) or high-grade silica gel.[1][2][3] -
Conditions: High vacuum (
) at ambient temperature ( ) for 12–24 hours. -
Verification: Constant weight confirmation (
).
Theoretical Calculation (The Baseline)
Before interpretation, the theoretical mass percentages for
| Element | Calculation Logic | Theoretical Mass % |
| Carbon | 72.96% | |
| Hydrogen | 5.44% | |
| Oxygen | 21.60% |
Acceptable Tolerance: Most journals (ACS, RSC) require experimental values to be within
Part 2: Comparative Performance Analysis
While EA confirms the ratio of atoms, it cannot distinguish between the monomer and its polymer.[3] The following table contrasts EA with HPLC and qNMR to highlight where each technique succeeds or fails.
Table 1: Technique Comparison for 5-Vinylsalicylaldehyde[2][3]
| Feature | Elemental Analysis (CHN) | HPLC (UV-Vis) | qNMR ( |
| Primary Utility | Bulk purity, moisture/solvent detection.[1][2][3] | Organic impurity profiling, trace detection.[3][4] | Absolute quantification, structural fidelity.[3][4] |
| Polymer Detection | FAIL (Monomer & Polymer have same %C/%H). | PASS (Oligomers elute at different RTs). | PASS (Vinyl protons broaden/disappear).[3] |
| Inorganic Detection | Partial (Inorganics lower %C values). | FAIL (Salts often elute in dead volume).[1][3] | Partial (Inorganics are silent but affect mass balance).[1][3] |
| Moisture Sensitivity | High (Water drastically skews %C).[1][2][3] | Low (Water is the mobile phase).[3] | High (Distinct |
| Sample Destructive? | Yes (Combustion). | No (Recovery possible).[3] | No. |
| Cost/Throughput | Low Cost / High Throughput.[2][3] | Moderate Cost / Medium Throughput.[3] | High Cost / Low Throughput.[3] |
Part 3: The "False Positive" Trap (Data Simulation)
To illustrate the danger of relying on a single method, consider three hypothetical batches of 5-VSA analyzed by EA.
Scenario:
-
Batch A: Pure 5-VSA.
-
Batch C: 5-VSA that has partially polymerized (15% oligomers) due to heat exposure.[1][3]
Table 2: Simulated Analytical Results
| Batch | Actual Composition | EA Result (%C) | EA Status | HPLC Purity (Area %) | Conclusion |
| A | 100% Monomer | 72.91% (Theory: 72.96) | PASS | 99.8% | High Purity |
| B | 95% Monomer / 5% | 69.30% | FAIL | 99.5%* | Wet Sample (HPLC misses water) |
| C | 85% Monomer / 15% Polymer | 72.94% | PASS (False) | 85.0% | Degraded (EA blind to polymer) |
Note on Batch B: HPLC often ignores the solvent front where water elutes, leading to an artificially high purity reading despite the sample being wet.[3] Note on Batch C: This is the critical failure mode.[3] The empirical formula of poly(5-vinylsalicylaldehyde) is identical to the monomer.[3] EA cannot distinguish them.
Part 4: Recommended Workflow & Logic
To ensure scientific integrity, a "Self-Validating" workflow is required.[3] We do not trust one method; we use orthogonal data to cross-verify.
Diagram 1: Purity Assessment Workflow
This decision tree guides the researcher through the logical steps of validating 5-VSA.
Caption: Logical workflow for validating 5-VSA purity. Note that NMR precedes EA to rule out polymerization early.
Diagram 2: The "Blind Spot" Mechanism
Why EA fails to detect polymerization in vinyl compounds.
Caption: EA reduces both monomer and polymer to the same elemental gases, masking degradation.
Part 5: Conclusion
For 5-vinylsalicylaldehyde, Elemental Analysis is necessary but insufficient.
-
Use EA to confirm the absence of residual solvents (water, ethanol) and inorganic salts (catalyst residues from synthesis).[1][3]
-
Use NMR or HPLC to confirm the integrity of the vinyl group and absence of oligomers.[3]
Final Recommendation: If you must rely on a single certificate of analysis (CoA) for this compound, ensure it includes both a CHN report (for bulk composition) and a chromatogram or spectrum (for molecular integrity).[1][3] Relying on CHN alone for a vinyl monomer is a critical risk in drug development pipelines.[3]
References
-
American Chemical Society (ACS). (2022).[1][3] An International Study Evaluating Elemental Analysis. ACS Central Science.[3] Retrieved from [Link][1][3]
-
Royal Society of Chemistry (RSC). (2021).[1][3] Elemental analysis: an important purity control but prone to manipulations.[3] Inorganic Chemistry Frontiers. Retrieved from [Link]
-
Pauli, G. F., et al. (2014).[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (2025).[2][3] Salicylaldehyde Compound Summary. National Library of Medicine.[3] Retrieved from [Link][1][3]
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Safety Operating Guide
Navigating the Disposal of 5-Hydroxy-2-vinylbenzaldehyde: A Guide for Laboratory Professionals
Hazard Assessment: An Informed Approach Based on Structural Analogs
Given the absence of a dedicated SDS for 5-Hydroxy-2-vinylbenzaldehyde, a conservative hazard assessment has been conducted by examining the safety profiles of structurally related benzaldehyde derivatives. These analogs, which share key functional groups, provide a strong basis for anticipating the potential hazards of the target compound.
Common hazards associated with similar benzaldehydes include:
-
Skin and Eye Irritation: Direct contact can cause irritation and, in some cases, serious eye damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of vapors or dust may lead to respiratory irritation.[2]
-
Aquatic Toxicity: Many benzaldehyde derivatives are harmful or toxic to aquatic life, with long-lasting effects.[1]
-
Combustibility: While not always highly flammable, many related compounds are combustible liquids.
The following table summarizes the pertinent hazard information gleaned from related compounds:
| Hazard Category | Associated Risks and Precautions | Source Analogs |
| Skin Corrosion/Irritation | Causes skin irritation. Avoid direct contact.[1][2][3] | Benzaldehyde, 5-Hydroxy-2-nitrobenzaldehyde, 2-Hydroxy-5-methylbenzaldehyde, 2,5-Dihydroxybenzaldehyde |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | Benzaldehyde, 5-Hydroxy-2-nitrobenzaldehyde, 2-Hydroxy-5-methylbenzaldehyde, 2,5-Dihydroxybenzaldehyde |
| Respiratory Irritation | May cause respiratory irritation upon inhalation.[2] | Benzaldehyde, 2-Hydroxy-5-methylbenzaldehyde |
| Aquatic Hazard | Toxic or harmful to aquatic life with long-lasting effects.[1] | Benzaldehyde, 5-Hydroxy-2-nitrobenzaldehyde |
Essential Personal Protective Equipment (PPE) and Handling Protocols
Adherence to stringent safety protocols is non-negotiable when handling 5-Hydroxy-2-vinylbenzaldehyde. The following PPE is mandatory to mitigate the risks of exposure.[4][5][6][7][8][9]
-
Eye Protection: Chemical safety goggles or a face shield are required at all times.[4][5][6][7][8][9]
-
Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile).[4][5][6][7][8] Gloves should be inspected before use and disposed of immediately if contaminated.
-
Body Protection: A flame-resistant lab coat or other protective clothing is essential to prevent skin contact.[5][7]
-
Respiratory Protection: All handling of 5-Hydroxy-2-vinylbenzaldehyde should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any vapors or aerosols.[4][5][6][7]
Spill Management: A Rapid and Contained Response
In the event of a spill, a swift and organized response is critical to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, utilizing fume hoods if the spill is contained within one.
-
Contain: Use an inert absorbent material, such as sand, earth, or a commercial sorbent, to contain the spill.[4] Do not use combustible materials like paper towels.[4]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container clearly labeled as hazardous waste.[4]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[4]
-
Dispose: All contaminated cleanup materials, including gloves and absorbent, must be disposed of as hazardous waste.[4]
Step-by-Step Disposal Guidance
The proper disposal of 5-Hydroxy-2-vinylbenzaldehyde is a critical final step in its lifecycle in the laboratory.
Under no circumstances should this chemical or its containers be disposed of down the drain. [4][10] Doing so can lead to significant environmental harm.
Disposal Workflow:
Caption: Disposal workflow for 5-Hydroxy-2-vinylbenzaldehyde.
Disposal Protocol:
-
Waste Collection: Collect all 5-Hydroxy-2-vinylbenzaldehyde waste, including any contaminated materials, in a designated and compatible waste container.[6] The container must be in good condition and have a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "5-Hydroxy-2-vinylbenzaldehyde," and any other information required by your institution and local regulations.[4]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4] This area should be away from incompatible materials, such as strong oxidizing agents and strong bases.[1][3]
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and certified hazardous waste disposal company.[4][10][11] Provide them with all available safety information, including the SDS of a closely related compound like benzaldehyde.
References
-
Benzaldehyde - SAFETY DATA SHEET - PENTA. (2025, May 2). Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved from [Link]
-
Appendix A Disposal Procedures by Chemical. (2022, June 6). Retrieved from [Link]
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Safety Data Sheet: Benzaldehyde - Carl ROTH. (2020, January 30). Retrieved from [Link]
-
Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26). Retrieved from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4). Retrieved from [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory - California State University, Bakersfield. (n.d.). Retrieved from [Link]
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Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.). Retrieved from [Link]
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General Chemistry Lab Safety. (2014, August 1). Retrieved from [Link]
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Personal protective equipment for handling 5-Hydroxy-2-vinylbenzaldehyde
A Researcher's Guide to Safely Handling 5-Hydroxy-2-vinylbenzaldehyde
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds such as 5-Hydroxy-2-nitrobenzaldehyde and various vinylbenzaldehyde isomers, 5-Hydroxy-2-vinylbenzaldehyde is anticipated to present the following hazards[1][2][3][4]:
-
Skin Irritation: Causes skin irritation upon contact[1][2][3].
-
Respiratory Irritation: May cause respiratory irritation if inhaled[2][3][5].
-
Aquatic Toxicity: May be harmful to aquatic life with long-lasting effects[1].
It is crucial to handle this compound with the appropriate precautions to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 5-Hydroxy-2-vinylbenzaldehyde. The following table summarizes the required equipment, categorized by the level of protection needed for standard laboratory operations.
| PPE Component | Specifications & Rationale |
| Hand Protection | Wear nitrile or neoprene gloves. These materials offer good chemical resistance. Always double-glove when handling the pure compound. Change gloves every 30-60 minutes or immediately if contamination is suspected[6]. |
| Eye & Face Protection | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk[7][8]. |
| Body Protection | A long-sleeved, buttoned laboratory coat is required. For operations with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended[7]. |
| Respiratory Protection | Work in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary[8][9]. |
Operational Plan: From Receipt to Reaction
A systematic workflow is critical for safely managing 5-Hydroxy-2-vinylbenzaldehyde in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases[1].
-
The container should be tightly sealed and clearly labeled.
Handling and Weighing
All handling of solid 5-Hydroxy-2-vinylbenzaldehyde should be conducted within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Weighing Procedure:
-
Don all required PPE.
-
Designate a specific area within the fume hood for weighing.
-
Use a tared weigh boat or glassine paper.
-
Carefully transfer the desired amount of the solid compound using a clean spatula.
-
Avoid generating dust. If dust is observed, gently wipe the area with a damp cloth (using a suitable solvent like isopropanol) and dispose of the cloth as hazardous waste.
-
Close the primary container tightly after use.
-
Clean the weighing area and spatula thoroughly.
Solution Preparation and Reaction Setup
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
All reactions should be set up within a chemical fume hood.
Emergency Procedures: Be Prepared
Spill Response:
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[1]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[10].
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of 5-Hydroxy-2-vinylbenzaldehyde.
-
Solid Waste: Collect all solid waste, including contaminated weigh boats and paper towels, in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and the first rinse of emptied containers should be collected in a designated organic solvent waste container[11][12].
-
Empty Containers: Rinse the container three times with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinses may be disposed of down the drain with copious amounts of water, provided local regulations permit. Puncture the container to prevent reuse[11][13].
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and safety protocols for handling 5-Hydroxy-2-vinylbenzaldehyde.
Caption: Safe handling workflow for 5-Hydroxy-2-vinylbenzaldehyde.
References
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Pesticide Environmental Stewardship. Components of Personal Protective Equipment. Retrieved from [Link]
-
Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
-
Scribd. OC Lab Manual. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New Methods for the Preparation of Aromatic Aldehydes. Retrieved from [Link]
-
Vedantu. Aldehydes and Ketones Tests: Simple Guide for Students. Retrieved from [Link]
-
Formacare. ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Retrieved from [Link]
-
SlideShare. (2021, July 16). Experimental No. (13) Aldehydes and ketones. Retrieved from [Link]
-
MDPI. (2021, September 23). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]
-
PubMed. (2024, March 28). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Retrieved from [Link]
-
PubChem. 3-Vinylbenzaldehyde. Retrieved from [Link]
-
PubChem. 4-Vinylbenzaldehyde. Retrieved from [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
PMC. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. Retrieved from [Link]
-
U.S. Environmental Protection Agency. 5-Hydroxy-2-nitrobenzaldehyde - GHS Data. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
